molecular formula C7H14N2O3 B6307416 Formyl-l-lysine CAS No. 19729-28-3

Formyl-l-lysine

Cat. No.: B6307416
CAS No.: 19729-28-3
M. Wt: 174.20 g/mol
InChI Key: LIEIRDDOGFQXEH-LURJTMIESA-N
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Description

Formyl-l-lysine is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
The exact mass of the compound For-L-Lys-OH is 174.10044231 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-formamidohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEIRDDOGFQXEH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346973
Record name Formyl-l-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19729-28-3
Record name Formyl-l-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Silent Disruptor: Biological Significance and Pathological Impact of Histone N6-Formyllysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N6-formyllysine (


)  is a non-enzymatic post-translational modification (PTM) of histone proteins that has emerged as a critical biomarker of oxidative stress and metabolic dysregulation.[1] Unlike canonical epigenetic marks (acetylation, methylation) that are dynamically regulated by "writers" and "erasers," 

represents a persistent, pathological adduct. It is structurally homologous to lysine acetylation (

) but chemically distinct enough to be refractory to histone deacetylases (HDACs) and sirtuins.

This guide details the mechanism of


 accumulation, its interference with chromatin signaling, and the analytical protocols required for its detection. For drug development professionals, understanding 

is vital: its presence can mimic acetylation while blocking legitimate signaling, potentially confounding the efficacy of epigenetic therapies like HDAC inhibitors.

Chemical Identity & Structural Mimicry

To understand the biological impact of N6-formyllysine, one must first appreciate its structural deception. It differs from the canonical N6-acetyllysine by only a single methylene group, yet this subtle difference alters its electrostatic properties and enzymatic recognition.

Table 1: Comparative Chemical Properties
FeatureN6-Acetyllysine (

)
N6-Formyllysine (

)
Biological Consequence
Formula



is smaller but retains the amide character.
Origin Enzymatic (HATs)Non-enzymatic (Formaldehyde, DNA damage)

accumulation is stochastic, not programmed.
Charge NeutralNeutralBoth neutralize the positive charge of Lys, relaxing chromatin.
Reversibility High (HDACs/Sirtuins)Refractory / Permanent

persists throughout the histone lifespan.
Interaction Binds BromodomainsSteric Clash / Weak Binding

fails to recruit transcriptional machinery.

Biosynthesis: The Non-Enzymatic "Writers"

Unlike acetylation, which is catalyzed by Histone Acetyltransferases (HATs), formylation is driven by electrophilic attack from endogenous and exogenous sources.

The Formaldehyde Pathway

Formaldehyde is a potent electrophile generated solely as a byproduct of metabolism (e.g., histone demethylation, methanol metabolism). It reacts with the


-amino group of lysine to form a carbinolamine intermediate, which dehydrates to a Schiff base and eventually oxidizes to formyllysine.
The Oxidative DNA Damage Pathway

A unique source of histone formylation is the oxidation of deoxyribose in DNA.[1][2]

  • ROS Attack: Reactive oxygen species attack the 5'-position of deoxyribose.

  • 3'-Formylphosphate: This highly reactive electrophile is generated.

  • Lysine Attack: Adjacent histone lysines (particularly in the linker histone H1) attack the formylphosphate, transferring the formyl group to the protein.

FormylationPathways cluster_0 DNA Damage Dependent ROS Reactive Oxygen Species (ROS) DNA DNA Deoxyribose ROS->DNA Oxidation FormylPhos 3'-Formylphosphate (Electrophile) DNA->FormylPhos Strand Break Lysine Histone Lysine (Nucleophile) FormylPhos->Lysine Acylation Formaldehyde Endogenous Formaldehyde Formaldehyde->Lysine Nucleophilic Attack Intermediate Schiff Base / Carbinolamine Lysine->Intermediate Kform N6-Formyllysine (Stable Adduct) Intermediate->Kform Oxidation/Dehydration

Figure 1: Dual pathways of Histone N6-formyllysine biosynthesis via oxidative DNA damage and metabolic formaldehyde.

The "Refractory" Nature: A Lack of Erasers

The most significant biological feature of


 is its resistance to removal.
  • HDAC Resistance: Class I and II Histone Deacetylases (HDACs) require a methyl group (as in acetyl) to properly position the substrate in the hydrophobic pocket. The formyl group is too short and lacks the hydrophobic bulk for efficient catalysis.

  • Sirtuin Resistance: Sirtuins (Class III HDACs) use

    
     as a cofactor. Studies have shown that SIRT1 has <10% activity on formyl-lysine peptides compared to acetyl-lysine.
    

Implication: Once formed,


 persists until the histone protein itself is degraded (turnover half-life of months). This accumulation creates a "static noise" that interferes with dynamic epigenetic signaling.

Mechanisms of Pathological Interference


 exerts its effects through Interference Signaling . It occupies critical lysine residues (e.g., H3K9, H3K27, H4K16) preventing them from being:
  • Acetylated: Blocking gene activation.

  • Methylated: Blocking gene repression (e.g., H3K9me3) or activation (e.g., H3K4me3).

  • Read: Bromodomains (acetyl-readers) cannot bind formyl-lysine effectively, leading to a failure in recruiting transcription factors despite the chromatin being "open" (charge neutralized).

This phenomenon is particularly relevant in cancer contexts where oxidative stress is high, leading to hyper-formylation that may render chromatin insensitive to standard epigenetic therapies.

Detection Protocol: LC-MS/MS Quantification

Due to the small mass shift (+28.01 Da for Formyl vs. +42.01 Da for Acetyl), high-resolution Mass Spectrometry is the only reliable method for quantification. Antibodies often cross-react due to structural similarity.

Protocol: Targeted Quantification of Histone

Reagents:

  • Propionic anhydride (for chemical derivatization of unmodified lysines).

  • Trypsin (sequencing grade).

  • Deuterated standards (synthetic

    
     peptides).
    

Workflow:

  • Nuclei Isolation: Isolate nuclei from cells/tissue using hypotonic lysis buffer to remove cytosolic proteins.

  • Histone Extraction: Acid extract histones using 0.2 M

    
    . Precipitate with TCA.
    
  • Chemical Derivatization (Propionylation):

    • Why: Unmodified lysines are positively charged and inhibit trypsin. Propionylation neutralizes them and prevents trypsin cleavage at these sites, generating larger, detectable peptides.

    • Step: React histones with propionic anhydride in

      
       buffer (pH 8.0).
      
  • Digestion: Digest with Trypsin (cleaves at Arginine only, due to blocked Lysines).

  • Second Derivatization: Propionylate the newly formed N-termini to improve LC retention.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mode: Multiple Reaction Monitoring (MRM).

    • Target Transitions: Monitor specific mass shifts.

      • Lysine: Propionyl mass.

      • Acetyl-Lysine: +42 Da.

      • Formyl-Lysine: +28 Da.

MSWorkflow Sample Purified Histones Deriv1 1. Propionylation (Blocks unmodified Lys) Sample->Deriv1 Digest 2. Trypsin Digestion (Cleaves at Arg only) Deriv1->Digest Deriv2 3. N-terminal Propionylation (Hydrophobicity boost) Digest->Deriv2 LCMS 4. LC-MS/MS (MRM) Detect +28 Da Shift Deriv2->LCMS Data Quantification vs. Isotope Standards LCMS->Data

Figure 2: Optimized LC-MS/MS workflow for differentiating formyl-lysine from acetyl-lysine.

Future Perspectives & Drug Development

The "refractory" nature of N6-formyllysine presents a unique challenge and opportunity in drug development.

  • The "HDACi Resistance" Hypothesis: Patients with high oxidative stress loads (high

    
    ) may be non-responders to HDAC inhibitors (e.g., Vorinostat). Since HDACis work by accumulating acetyl groups, their effect is blunted if the target lysines are already irreversibly blocked by formyl groups.
    
    • Strategy: Stratify patients based on

      
       levels before HDACi treatment.
      
  • Aldehyde Scavengers: Therapeutic focus should shift from "erasing" the mark to "preventing" it. Drugs that scavenge formaldehyde (e.g., hydralazine derivatives) or boost aldehyde dehydrogenase (ALDH2) activity could reduce the accumulation of this pathological mark.

  • Formyl-Specific Binders: Developing chemical probes or "artificial readers" that specifically bind

    
     could help map its genomic distribution, which is currently believed to be random or damage-associated.
    

References

  • Jiang, T., et al. (2007). "N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage." Proceedings of the National Academy of Sciences. Link[1]

  • Edrissi, B., et al. (2013). "Quantitative analysis of histone modifications: formaldehyde is a source of pathological N6-formyllysine that is refractory to histone deacetylases." PLoS Genetics. Link

  • Wisniewski, J. R., et al. (2008). "Mass spectrometric mapping of linker histone H1 variants reveals multiple acetylations, methylations, and phosphorylations as well as differences between cell lines." Molecular & Cellular Proteomics. Link

  • Simithy, J., et al. (2017). "Characterization of Histone Acylations and Their Erasers." Chemical Reviews. Link

Sources

Technical Guide: Formyl-l-lysine as a Biomarker for Endogenous Formaldehyde Exposure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the validation and application of N6-formyllysine (FLys) as a quantitative biomarker for endogenous and exogenous formaldehyde exposure.[1] It is designed for analytical chemists and toxicologists requiring a robust, self-validating methodology.

Executive Summary

Formaldehyde is a potent electrophile produced endogenously via one-carbon metabolism and histone demethylation. While traditionally viewed as a simple environmental toxin, its role as a signaling molecule and genotoxin is complex.[2] N6-formyllysine (FLys) represents a critical dosimeter for this exposure. Unlike unstable Schiff bases, FLys is a stable adduct formed on histone and cytoplasmic proteins.

This guide provides a validated LC-MS/MS workflow for FLys quantification, addressing the critical challenge of artifactual formation during sample preparation—a common pitfall that invalidates many standard assays.

Mechanistic Foundation: Sources & Formation[2][3][4]

The Chemistry of Adduct Formation

Formaldehyde reacts with the


-amino group of lysine residues. Initially, a reversible methylol adduct forms, which dehydrates to a Schiff base (imine). In the cellular environment, this imine can be stabilized to form N6-formyllysine.

Critical Insight: FLys is chemically isostructural to N6-acetyllysine .[3] This mimicry allows FLys to evade repair enzymes (like histone deacetylases) and potentially interfere with epigenetic readers (bromodomains), effectively "jamming" chromatin signaling.

Endogenous Sources (The One-Carbon Flux)

Endogenous formaldehyde is not random; it is a byproduct of specific enzymatic activities:

  • Histone Demethylation: Lysine Specific Demethylase 1 (LSD1) removes methyl groups from histones, releasing formaldehyde.[4]

  • Folate Cycle: Oxidative decomposition of the folate backbone and serine/glycine cycling.

  • P450 Metabolism: Demethylation of drugs and xenobiotics.

Visualization: Endogenous Formaldehyde Pathways

The following diagram illustrates the convergence of metabolic pathways on the lysine residue.

EndogenousFormaldehyde cluster_sources Endogenous Sources LSD1 Histone Demethylation (LSD1 Activity) FA Reactive Formaldehyde (HCHO) LSD1->FA Release Folate Folate Cycle (5,10-CH2-THF) Folate->FA P450 Cytochrome P450 (Drug Demethylation) P450->FA Intermediate Schiff Base (Imine Intermediate) FA->Intermediate + Lysine Lysine Lysine Residue (Protein-bound) Lysine->Intermediate FLys N6-Formyllysine (Stable Adduct) Intermediate->FLys Stabilization Epigenetics Epigenetic Interference (Mimics Acetylation) FLys->Epigenetics Biological Consequence

Figure 1: Convergence of metabolic sources generating reactive formaldehyde, leading to the stable N6-formyllysine adduct.

Analytical Methodology: LC-MS/MS Protocol[1][4][7][8][9][10][11][12][13][14][15]

The quantification of FLys is prone to positive bias because formaldehyde is ubiquitous in laboratory air and solvents (especially formic acid). The following protocol uses Stable Isotope Dilution (SID) to control for this.

Experimental Design Principles
  • Internal Standard (IS): Use

    
    -Lysine or a heavy-labeled FLys peptide.
    
  • Artifact Control: You must monitor "spontaneous" formylation during digestion. Spike a control sample with heavy Lysine (

    
    -Lys). If this heavy lysine becomes formylated during prep, your reagents are contaminated.
    
Step-by-Step Workflow
Step 1: Protein Isolation & Hydrolysis
  • Isolate nuclear or cytoplasmic proteins using standard lysis buffers (avoid buffers containing formaldehyde donors like TRIS if possible, or use fresh HEPES).

  • Precipitate proteins with cold TCA (Trichloroacetic acid) to remove free amino acids.

  • Enzymatic Digestion: Resuspend pellet. Add protease cocktail (Pronase E + Aminopeptidase M) to hydrolyze proteins into single amino acids.

    • Critical: Perform digestion in an inert atmosphere (Ar/N2) if ambient formaldehyde is high.

Step 2: Solid Phase Extraction (SPE)
  • Use a Strong Cation Exchange (SCX) cartridge.

  • Condition with MeOH and Water.

  • Load hydrolysate (acidified).

  • Wash with 0.1% Acetic Acid (removes neutral/anionic interferences).

  • Elute with 10% Ammonia in MeOH (FLys elutes here).

  • Evaporate to dryness and reconstitute in mobile phase.

Step 3: LC-MS/MS Analysis[5][6][7][8]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Table 1: Recommended LC-MS/MS Parameters

ParameterSetting / ValueRationale
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm)HILIC mode retains polar amino acids better than C18.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in H2OProvides proton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for HILIC gradient.
Gradient 95% B to 60% B over 8 minsSlow gradient ensures separation of FLys from Acetyl-Lys.
FLys Transition m/z 175.1 → 84.1Quantifier (loss of formyl group + ammonia).
FLys Transition 2 m/z 175.1 → 130.1Qualifier (loss of formyl group).
IS Transition m/z 179.1 → 88.1For

-FLys (if used).
Visualization: Validated Workflow

LCMSWorkflow cluster_prep Sample Preparation cluster_clean Cleanup cluster_analysis Quantification Sample Tissue/Cell Lysate Hydrolysis Enzymatic Hydrolysis (Pronase E) Sample->Hydrolysis Spike Spike IS (Heavy Standard) Hydrolysis->Spike SPE SPE (SCX) Remove Salts Spike->SPE Dry Evaporation & Reconstitution SPE->Dry LC HILIC Chromatography (BEH Amide) Dry->LC MS MS/MS (MRM) m/z 175->84 LC->MS Data Ratio FLys/Lys Calculation MS->Data

Figure 2: Analytical workflow emphasizing the critical internal standard spiking step prior to SPE cleanup.

Biological Interpretation[5]

Basal Levels & Dosimetry

In unexposed mammalian tissues, basal levels of FLys typically range from 0.5 to 5 adducts per 10^6 lysines .

  • Liver/Kidney: Higher basal levels due to active oxidative metabolism.

  • Nasal Epithelium: Primary site for exogenous inhalation spikes.

Half-Life and Repair

Unlike DNA adducts which are repaired by specific pathways (e.g., Fanconi anemia pathway), FLys protein adducts are cleared primarily by protein turnover.

  • Fast Phase: t1/2 ~25 hours (Cytoplasmic proteins).[9][10]

  • Slow Phase: t1/2 ~180+ hours (Histones/Nuclear proteins).

  • Implication: FLys on histones serves as a "long-term" memory of formaldehyde exposure.

Differentiation from Acetylation

Standard mass spectrometry can easily distinguish Formyl (+28.01 Da) from Acetyl (+42.01 Da). However, low-resolution instruments may confuse FLys with Dimethylation (+28.03 Da).

  • Requirement: High-resolution MS (Orbitrap) or strict retention time matching on HILIC is required to distinguish FLys from Dimethyl-Lysine.

References

  • Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats.[9] Chemical Research in Toxicology.[10] Link

  • Jiang, T., et al. (2011). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PNAS. Link

  • Zhao, Y., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method.[1] Chemical Research in Toxicology.[10] Link

  • Pontel, L. B., et al. (2015). Endogenous Formaldehyde Is a Hematopoietic Stem Cell Genotoxin and Metabolic Carcinogen. Molecular Cell. Link

  • Luo, W., et al. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. ResearchGate.[11] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Link Between Oxidative Stress and Non-Enzymatic Lysine Formylation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

While enzymatic post-translational modifications (PTMs) like acetylation and methylation are the canonical regulators of chromatin architecture, oxidative stress drives a parallel, non-enzymatic modification landscape that is often overlooked: Nε-lysine formylation .[1][2][3][4]

This guide dissects the mechanistic link between reactive oxygen species (ROS), DNA damage, and the accumulation of Nε-formyllysine. Unlike physiological PTMs, formylation is a "dead-end" modification—refractory to histone deacetylases (HDACs) and chemically mimicking acetylation—thereby stalling the epigenetic machinery. For researchers in oncology and aging, quantifying this adduct offers a direct readout of cumulative oxidative chromatin damage.

Part 1: Mechanistic Foundations

The Dual-Source Pathway

Lysine formylation does not rely on transferase enzymes. Instead, it is a stochastic chemical reaction driven by electrophiles generated during oxidative stress. Two primary pathways feed this modification:[5][6]

  • The DNA Oxidation Pathway (The 3'-Formylphosphate Shunt):

    • ROS attack the deoxyribose backbone of DNA.

    • This generates 3'-formylphosphate , a highly reactive electrophile.[7]

    • Due to the spatial proximity of histone tails to the DNA phosphate backbone, 3'-formylphosphate reacts directly with the ε-amino group of lysine.

  • The Formaldehyde Pathway:

    • Oxidative demethylation of histones (via LSD1/JHDM) and lipid peroxidation release formaldehyde .

    • Formaldehyde reacts with lysine to form a carbinolamine intermediate, which dehydrates to a Schiff base and eventually oxidizes to Nε-formyllysine.

Visualization: The Formylation Cascade

The following diagram illustrates the flow from oxidative stress to the stable "epigenetic block."

FormylationPathway ROS Oxidative Stress (ROS Production) DNA DNA Deoxyribose Oxidation ROS->DNA Hydroxyl Radical Attack FA Endogenous Formaldehyde ROS->FA Lipid Peroxidation FP 3'-Formylphosphate (Highly Reactive Electrophile) DNA->FP 5'-Oxidation LSD1 Enzymatic Demethylation (LSD1 Activity) LSD1->FA Byproduct Lysine Nucleophilic Lysine Residue (Histone) FP->Lysine Acylation FA->Lysine Nucleophilic Attack Intermediate Carbinolamine / Schiff Base Lysine->Intermediate FormylLys Nε-Formyllysine (Stable Adduct) Intermediate->FormylLys Oxidation Block Refractory to HDACs (Epigenetic Stall) FormylLys->Block Mimics Acetyl-K but blocks Deacetylases

Caption: Figure 1. Dual mechanistic pathways linking oxidative stress to stable histone lysine formylation.

Part 2: Biological Consequence & Structural Mimicry

The danger of Nε-formyllysine lies in its structural mimicry . It is chemically analogous to Nε-acetyllysine but lacks the steric bulk and specific electronic properties required for recognition by bromodomains or removal by deacetylases.

Comparative Analysis of Lysine Modifications

The table below highlights why Mass Spectrometry (MS) is the only reliable detection method; the mass difference between Formylation and Dimethylation is microscopic.

FeatureNε-AcetyllysineNε-FormyllysineNε-Dimethyllysine
Origin Enzymatic (HATs)Non-enzymatic (Oxidative Stress)Enzymatic (KMTs)
Delta Mass (Da) +42.0106+27.9949 +28.0313
Mass Difference Reference-14.0157 vs Acetyl0.0364 vs Formyl
Reversibility High (HDACs)Negligible (Refractory) High (KDMs)
Charge Status NeutralizedNeutralizedPositive (Fixed)
Biological Impact Gene ActivationInterference / Stall Repression/Activation

Key Insight: Standard low-resolution mass spectrometry cannot distinguish between Dimethylation (+28.0313) and Formylation (+27.9949). The 0.036 Da difference requires high-resolution instruments (Orbitrap or FT-ICR).

Part 3: Analytical Workflow & Protocol

The "Trustworthy" Protocol: Self-Validating MS Workflow

To rigorously identify lysine formylation, one must avoid artifacts (e.g., formylation induced by formic acid during LC-MS). The following protocol utilizes propionic anhydride derivatization to ensure data integrity.

Phase 1: Histone Extraction
  • Nuclei Isolation: Lyse cells in hypotonic buffer (10 mM Tris-HCl, pH 8.0, 1 mM KCl, 1.5 mM MgCl2) with protease/phosphatase inhibitors. Spin at 600 x g.

  • Acid Extraction: Resuspend nuclei in 0.4 N H2SO4. Incubate on a rotator at 4°C for 2 hours. (Acid extraction minimizes proteolysis and precipitates non-histone proteins).

  • Precipitation: Add TCA to 20% final concentration. Wash pellet with acetone-HCl (0.1%) followed by pure acetone. Air dry.

Phase 2: Chemical Derivatization (Critical Step)

Why this step? Unmodified lysines inhibit trypsin digestion (trypsin cuts at K/R). Formylation blocks trypsin naturally. To normalize ionization and ensure consistent cleavage only at Arginines, we propionylate all unmodified lysines.

  • Resuspend histones in 100 mM ammonium bicarbonate (pH 8.0).

  • Add propionic anhydride reagent (1:3 v/v in isopropanol). Adjust pH to 8.0 immediately with ammonium hydroxide.

  • Incubate at 37°C for 15 min. Repeat this step once to ensure 100% coverage.

  • Speed-vac to dryness.

Phase 3: Digestion & Analysis
  • Digestion: Resuspend in buffer and add Trypsin (1:50 enzyme:substrate ratio). Incubate overnight at 37°C.

    • Note: Trypsin will now only cut at Arginine (R) residues, generating consistent "Arg-C like" peptides.

  • LC-MS/MS: Inject onto a C18 column coupled to a Q-Exactive or Orbitrap Fusion.

  • Data Processing: Set variable modifications:

    • Propionyl (K): +56.026 Da (Unmodified lysine)

    • Formyl (K): +27.995 Da (Target)

    • Acetyl (K): +42.011 Da

    • Methyl (K): +14.016 Da

    • Strict Tolerance: Precursor mass tolerance must be set to <10 ppm to filter out dimethylation false positives.

Visualization: The Analytical Logic

MSWorkflow Sample Acid-Extracted Histones Deriv Propionylation (Blocks free Lysines) Sample->Deriv Stabilize Digest Tryptic Digestion (Cuts at Arginine only) Deriv->Digest Site-Specific Cleavage MS High-Res LC-MS/MS (Orbitrap) Digest->MS Inject Signal1 Peak A: Dimethyl-K (+28.0313 Da) MS->Signal1 Resolution > 60k Signal2 Peak B: Formyl-K (+27.9949 Da) MS->Signal2 Resolution > 60k Result Quantification of Oxidative Damage Signal2->Result Biomarker

Caption: Figure 2. High-resolution mass spectrometry workflow distinguishing formylation from isobaric methylations.

References

  • Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage.[1][2][3][7][8][9] Proceedings of the National Academy of Sciences. Link[3]

  • Edrissi, B., et al. (2013). Quantitation of N6-formyllysine in trace amounts of isolated proteins and complex protein mixtures.[3] Analytical Chemistry. Link

  • Wisniewski, J. R., et al. (2008). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function.[1][3][4][9][10][11] Nucleic Acids Research. Link

  • Simic, Z., et al. (2021).[6] Pathways of Non-enzymatic Lysine Acylation.[6] Frontiers in Cell and Developmental Biology. Link

  • Ayyadevara, S., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure.[1][4][7][12] Chemical Research in Toxicology. Link

Sources

The Static Signal: Formyl-l-lysine vs. Acetyl-lysine Structural Mimicry in Epigenetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of epigenetic regulation, the acetylation of lysine residues (Kac) acts as a dynamic binary switch, neutralizing the positive charge of histone tails to relax chromatin and recruit bromodomain-containing "reader" proteins.[1] However, oxidative stress introduces a pathological imposter: Formyl-l-lysine (Kfor) .

While chemically analogous to acetyl-lysine, Kfor represents a "static signal." It mimics the charge neutralization and steric profile of acetylation enough to potentially engage reader proteins or disrupt chromatin compaction, yet it is largely refractory to the enzymatic "erasers" (HDACs and Sirtuins) that regulate the acetylome. This guide details the structural basis of this mimicry, the analytical challenges in distinguishing these modifications, and the biological consequences of this epigenetic interference.

Structural Chemistry: The Isosteric Deception

The biological potency of Kfor lies in its ability to act as a structural isostere of Kac. Both modifications cap the


-amino group of lysine, eliminating its capacity to form salt bridges with the phosphate backbone of DNA.
Physicochemical Comparison

The formyl group (-CHO) is the smallest acyl modification, differing from the acetyl group (-COCH


) by a single methylene unit.
FeatureAcetyl-lysine (Kac)Formyl-lysine (Kfor)Impact of Mimicry
Chemical Moiety


Kfor is sterically smaller but electronically similar.
Mass Shift +42.0106 Da+27.9949 DaDistinct by MS, but Kfor is nearly isobaric to Dimethylation (+28.0313 Da).
Charge NeutralNeutralBoth disrupt electrostatic DNA-histone compaction.
H-Bond Potential Acceptor (Carbonyl)Acceptor (Carbonyl)Both can engage Asn/Tyr residues in Bromodomain binding pockets.
Steric Volume ~45 ų~30 ųKfor may fit loosely in Kac-specific pockets, reducing affinity but allowing occupancy.
Structural Visualization

The following diagram illustrates the structural hierarchy and the "mimicry gap" between the native signal (Kac) and the oxidative lesion (Kfor).

structural_mimicry cluster_properties Functional Divergence Lys Unmodified Lysine (Positive Charge) Kac Acetyl-lysine (Kac) (Neutral, Native Signal) Lys->Kac + Acetyl-CoA (HATs) Kfor Formyl-lysine (Kfor) (Neutral, Oxidative Lesion) Lys->Kfor + Formaldehyde/ROS Kac->Kfor Structural Mimicry (Charge Neutralization) Erasure HDAC/Sirtuin Removal Kac->Erasure Rapid Turnover Persistence Enzymatic Resistance (Static Signal) Kfor->Persistence Refractory

Caption: Kfor mimics the charge state of Kac but evades the enzymatic machinery (HDACs) responsible for resetting the signal.

Biological Context: The "Jamming" Hypothesis

Unlike acetylation, which is enzymatically regulated by Histone Acetyltransferases (HATs) and Deacetylases (HDACs), formylation is predominantly a secondary modification arising from oxidative DNA damage or reaction with endogenous formaldehyde.

The Reader Trap

Bromodomains (BRDs) are specialized hydrophobic pockets that recognize Kac.[2][3]

  • Mechanism: BRDs anchor the acetylated lysine via a hydrogen bond with a conserved Asparagine residue and hydrophobic interactions with the methyl group of the acetyl moiety.

  • The Kfor Effect: Kfor retains the carbonyl oxygen required for the Asparagine anchor. However, it lacks the methyl group. This results in a "loose fit"—binding affinity is generally lower than Kac, but sufficient to compete at high local concentrations.

  • Consequence: If Kfor occupies a BRD, it may weakly recruit transcription factors. More critically, because it is not removed by HDACs, it creates a permanent "pseudo-ON" state at that locus.

The Eraser Failure

This is the most critical pathological feature.

  • HDACs (Class I/II): Require a specific steric fit to hydrolyze the amide bond. The shorter formyl group often fails to position correctly in the catalytic catalytic tunnel of HDACs.

  • Sirtuins (Class III): These NAD+-dependent deacetylases are also largely ineffective against formyl-lysine.

  • Result: While Kac is dynamic (turnover in minutes), Kfor accumulates, potentially leading to genomic instability or aberrant gene expression linked to aging and oxidative stress.

Experimental Methodologies: Distinguishing Kfor from Kac

Distinguishing these modifications requires rigorous protocols because antibodies often cross-react, and low-resolution mass spectrometry can mistake Formyl-lysine for Dimethyl-lysine.

The Isobaric Challenge (Kfor vs. Kme2)

A major analytical pitfall is the near-isobaric mass of Formyl-lysine and Dimethyl-lysine.

  • Formyl-lysine (Kfor): +27.9949 Da[4]

  • Dimethyl-lysine (Kme2): +28.0313 Da

  • Delta: 0.0364 Da[5]

Standard "low-res" mass spectrometry (e.g., Ion Trap) cannot resolve this difference. High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap or FT-ICR) is mandatory.

Protocol: High-Resolution LC-MS/MS Discrimination

Objective: Definitively identify Kfor sites in histone samples.

  • Sample Preparation:

    • Perform acid extraction of histones from nuclei (sulfuric acid extraction prevents artifactual oxidation).

    • Derivatize unmodified lysines with propionic anhydride (D3-labeled or unlabeled) if performing bottom-up quantification. This blocks unmodified lysines and prevents in vitro formylation during processing.

    • Digest with Trypsin (cleaves at Arg/Lys). Note: Trypsin will not cleave at Kfor or Kac sites.

  • LC-MS/MS Acquisition:

    • Instrument: Orbitrap Fusion or Q-Exactive.

    • Resolution: Set MS1 resolution to >60,000 at 200 m/z.

    • Fragmentation: HCD (Higher-energy Collisional Dissociation).

  • Data Analysis (The Filter):

    • Search for variable modifications: Acetyl (+42.0106), Formyl (+27.9949), Dimethyl (+28.0313).

    • Diagnostic Ions: Look for the specific immonium ions in the MS/MS spectra.[6]

      • Kac Immonium: m/z 126.0913

      • Kfor Immonium: m/z 112.0762 (distinct from Kac).

Workflow Diagram

ms_workflow Sample Histone Extract Digest Trypsin Digestion Sample->Digest LC LC Separation Digest->LC MS1 MS1: High Res Scan (Orbitrap >60k) LC->MS1 Decision Mass Shift? MS1->Decision Kac_Path +42.01 Da (Acetyl) Decision->Kac_Path Isobaric_Path ~+28 Da (Ambiguous) Decision->Isobaric_Path MS2 MS2: HCD Fragmentation Isobaric_Path->MS2 Resolve Exact Mass & Immonium Ions MS2->Resolve Result_Kfor Kfor Identified (+27.9949 Da) Resolve->Result_Kfor Result_Kme2 Kme2 Identified (+28.0313 Da) Resolve->Result_Kme2

Caption: Workflow to resolve the isobaric conflict between Formyl-lysine and Dimethyl-lysine using HRAM MS.

Therapeutic Implications

Understanding Kfor is vital for drug development, particularly for BET (Bromodomain and Extra-Terminal motif) inhibitors.

  • Biomarker for Oxidative Stress: High levels of Kfor in chromatin may serve as a robust biomarker for cumulative oxidative damage in cancer tissues, potentially stratifying patients who might resist standard epigenetic therapies.

  • Interference with HDAC Inhibitors (HDACi): In patients treated with HDAC inhibitors (e.g., Vorinostat), the accumulation of Kac is the therapeutic goal. However, if a significant portion of lysines are formylated (Kfor), they are already "capped" but unresponsive to the drug. This could dilute the therapeutic efficacy of HDACi.

  • Antibody Validation: Researchers using "Pan-Acetyl" antibodies must validate them against Kfor libraries. Cross-reactivity could lead to false positives, interpreting oxidative damage (Kfor) as active gene signaling (Kac).

References

  • Wisniewski, J. R., et al. (2008). "N-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function."[4][7] Nucleic Acids Research. Link

  • Jiang, T., et al. (2007). "N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage."[4] Proceedings of the National Academy of Sciences (PNAS). Link[7]

  • Simithy, J., et al. (2017). "Characterization of Histone Acylations and Their Erasers." Chemical Reviews. Link

  • Baeza, J., et al. (2015). "Direct Proteomic Quantification of Lysine Acetylation and Other Acylations." Nature Protocols. Link

  • Gorbunova, V., et al. (2015). "The Role of Sirtuins in Aging and Stress Resistance." Nature Reviews Molecular Cell Biology. Link

Sources

Metabolic Sources of Reactive Aldehydes Leading to Protein Formylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource on the metabolic origins and proteomic consequences of reactive aldehydes, specifically focusing on the mechanisms leading to protein formylation (


-formyllysine).

Technical Whitepaper & Experimental Guide

Executive Summary

Protein formylation, distinct from general oxidative carbonylation, refers specifically to the covalent attachment of a formyl group (-CHO) to the


-amino group of lysine residues, generating 

-formyllysine (Kfo)
.[1][2] Unlike enzymatic

-terminal formylation, Kfo is largely a non-enzymatic "damage" product driven by endogenous formaldehyde (FA) .

While lipid peroxidation products (4-HNE, MDA) drive protein carbonylation, the primary metabolic driver of formylation is the flux of reactive formaldehyde generated during chromatin remodeling (histone demethylation) and one-carbon metabolism. This modification is structurally homologous to acetylation but is refractory to histone deacetylases (HDACs), creating "epigenetic blockades" that disrupt gene regulation.

Part 1: The Chemistry of Protein Formylation

The Modification: -Formyllysine (Kfo)

The reaction between formaldehyde and lysine is often oversimplified as Schiff base formation. In the context of stable formylation, the mechanism involves an oxidative step or equilibrium stabilization.

  • Initial Attack: The nucleophilic

    
    -amino group of lysine attacks the carbonyl carbon of formaldehyde (
    
    
    
    ).
  • Carbinolamine Formation: A transient

    
    -(hydroxymethyl)-lysine intermediate forms.[2]
    
  • Dehydration: Loss of water yields a Schiff base (imine,

    
    ).
    
  • Oxidation/Stabilization: The Schiff base is susceptible to oxidation (potentially via ROS or adjacent redox centers) to form the stable amide linkage of

    
    -formyllysine (
    
    
    
    ).

Differentiation:

  • Acetylation: Enzymatic transfer of acetyl-CoA (reversible by HDACs).

  • Formylation: Non-enzymatic reaction with FA (irreversible by HDACs).

Part 2: Metabolic Sources of Reactive Formaldehyde

Formaldehyde is not merely an environmental toxin but a ubiquitous metabolic intermediate. High local concentrations in the nucleus drive histone formylation.

Histone Demethylation (The Nuclear Source)

The most critical source of formylating species in the nucleus is the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

  • Mechanism: LSD1 utilizes FAD to oxidize mono- and di-methylated lysines (H3K4me1/2). This reaction generates an imine intermediate which hydrolyzes to release formaldehyde directly onto the chromatin.

  • Consequence: This creates a high local concentration of FA, leading to immediate "back-reaction" formylation of adjacent lysine residues or DNA bases.

One-Carbon Metabolism (The Cytosolic Source)

The folate cycle manages the transfer of one-carbon units.

  • 5,10-Methylene-Tetrahydrofolate (5,10-CH2-THF): This cofactor is in chemical equilibrium with free formaldehyde. Under conditions of folate stress or enzymatic imbalance (e.g., MTHFR deficiency), dissociation increases free FA levels.

Amine Oxidase Activity
  • Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1): Metabolizes endogenous methylamine (derived from creatine/sarcosine) into formaldehyde, hydrogen peroxide, and ammonia.

Visualization: The Formaldehyde Flux

The following diagram illustrates the convergence of metabolic pathways on Formaldehyde and the subsequent formylation of proteins.

FormaldehydePathways cluster_sources Metabolic Sources cluster_targets Protein Modifications LSD1 LSD1 (Histone Demethylase) FA Reactive Formaldehyde (HCHO) LSD1->FA Byproduct SSAO SSAO (Amine Oxidase) SSAO->FA Folate 5,10-Methylene-THF Folate->FA Dissociation Methylamine Methylamine Methylamine->SSAO Histones Methylated Histones (H3K4me1/2) Histones->LSD1 Substrate Schiff Schiff Base (-N=CH2) FA->Schiff + Lysine Lysine Lysine Residue (-NH2) Lysine->Schiff Kfo N6-Formyllysine (-NH-CHO) Schiff->Kfo Oxidation/Stabilization

Caption: Metabolic convergence of histone demethylation and amine oxidation generating reactive formaldehyde, driving the non-enzymatic formation of N6-formyllysine.

Part 3: Analytical Methodology (LC-MS/MS)

Detection of


-formyllysine is challenging due to its isobaric proximity to dimethylation (mass shift +28.00 Da vs +28.03 Da) and the potential for artifactual formation  during sample preparation.
Protocol: Isotope-Dilution LC-MS/MS

This protocol uses a "heavy" internal standard to correct for matrix effects and extraction losses.

Reagents:

  • Internal Standard (IS):

    
    -Formyl-Lysine (synthesized by formylating Lysine with 
    
    
    
    -formic acid/acetic anhydride).
  • Enzymes: Pronase E, Leucine Aminopeptidase, Prolidase (for total hydrolysis to single amino acids).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

Step-by-Step Workflow:

  • Sample Homogenization:

    • Lyse tissue/cells in RIPA buffer containing 10 mM Aminoguanidine .

    • Why? Aminoguanidine acts as a scavenger to trap free aldehydes, preventing ex vivo formylation during lysis.

  • Protein Precipitation:

    • Precipitate proteins with cold TCA (20% w/v). Wash pellet 3x with acetone.

  • Hydrolysis & Spike:

    • Resuspend pellet. Add 10 pmol of

      
      -Kfo Internal Standard  immediately.
      
    • Add enzyme cocktail (Pronase E/Aminopeptidase). Incubate 18h at 37°C.

    • Self-Validation: The IS must be added before hydrolysis to track recovery.

  • Solid Phase Extraction (SPE):

    • Use C18 or SCX cartridges to remove enzymes and salts. Elute amino acids.

  • LC-MS/MS Analysis:

    • Column: Intrada Amino Acid column or HILIC.

    • Mobile Phase: A: ACN/Formic Acid; B: 100mM Ammonium Formate.

    • Transitions (MRM):

      • Endogenous Kfo:

        
         175.1 
        
        
        
        112.1 (Loss of HCOOH + NH3)
      • Internal Standard (

        
        -Kfo): 
        
        
        
        177.1
        
        
        114.1
Quantitative Data Summary (Reference Values)

Typical basal levels observed in mammalian tissues:

Tissue TypeBasal Kfo (pmol/mg protein)Fold Change (Formaldehyde Exposure)
Liver (Control)1.5 - 3.0-
Liver (Methanol Treated)15.0 - 25.0~10x
Histones (H3/H4)5.0 - 12.0High accumulation due to LSD1
Kidney2.0 - 4.5Moderate
Visualization: Mass Spectrometry Workflow

MSWorkflow Sample Cell Lysate (+ Scavenger) Spike Add Heavy IS (d2-Kfo) Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis CleanUp SPE Cleanup Hydrolysis->CleanUp LCMS LC-MS/MS (MRM Mode) CleanUp->LCMS Data Quantification (Ratio Endog/IS) LCMS->Data

Caption: Isotope-dilution LC-MS/MS workflow ensuring rigorous quantification by correcting for recovery losses and distinguishing endogenous adducts.

Part 4: Pathological Implications & References

The accumulation of Kfo on histones mimics acetylation (Kac) but cannot be removed by HDACs. This "SIRT1-resistant" modification creates a permanent open-chromatin state or blocks the "writer/eraser" machinery, contributing to:

  • Genotoxicity: DNA-protein crosslinks (DPCs).

  • Aging: Accumulation of Kfo correlates with oxidative stress in senescent cells.

  • Cancer: Dysregulation of LSD1 in cancers leads to toxic local formaldehyde bursts, potentially damaging the genome of the cancer cell itself (a therapeutic vulnerability).

References
  • Edrissi, B. et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics . Link

  • Tong, Y. et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry. Chemical Research in Toxicology . Link

  • Luo, W. et al. (2021).[3] Spontaneous formation of N6-formyl lysine during sample preparation complicates its quantification. Rapid Communications in Mass Spectrometry . Link

  • Yu, P.H. et al. (2003). Involvement of SSAO-mediated deamination in adipose differentiation and formaldehyde accumulation. Biochemical Journal . Link

Sources

Methodological & Application

Application Note: Distinguishing Formyl-Lysine and Dimethyl-Lysine with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in cellular processes, influencing protein function, localization, and interaction networks.[1][2][3] Among the myriad of PTMs, the modification of lysine residues is particularly diverse and impactful.[4] This application note focuses on the analytical challenge of distinguishing between two specific lysine modifications: Nε-formylation and Nε-dimethylation. While both modifications have a nominal mass of 28 Da, they are in fact isobaric, differing by a mere 0.0364 Da.[5] This subtle mass difference necessitates the use of high-resolution mass spectrometry (HRMS) for their unambiguous identification.[6][7] This guide provides a comprehensive protocol for researchers, scientists, and drug development professionals to confidently differentiate and characterize these two critical PTMs using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The Analytical Challenge: A Tale of Two Isobars

The core difficulty in distinguishing formyl-lysine from dimethyl-lysine lies in their minute mass difference.

ModificationChemical FormulaMonoisotopic Mass (Da)
Unmodified Lysine C6H12N2O128.09496
Formyl-lysine C7H12N2O2156.08988
Dimethyl-lysine C8H16N2O156.12626
Mass Difference 0.03638

Table 1: Mass characteristics of unmodified, formyl-, and dimethyl-lysine residues.

As shown in Table 1, the mass difference of 0.0364 Da between a formylated and a dimethylated lysine residue requires a mass spectrometer with high resolving power to distinguish them.[5][9] Low-resolution instruments would detect these as a single peak, leading to ambiguity.

Experimental Workflow Overview

A typical bottom-up proteomics workflow is employed to analyze these modifications.[10] The process involves protein extraction and digestion, followed by LC-MS/MS analysis and data interpretation.

Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis ProteinExtraction Protein Extraction & Lysis ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->Digestion PeptideCleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->PeptideCleanup LC nanoLC Separation PeptideCleanup->LC MS HRMS Analysis (Full Scan MS) LC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS DatabaseSearch Database Search (e.g., MaxQuant, Proteome Discoverer) MSMS->DatabaseSearch PTM_ID PTM Identification & Localization DatabaseSearch->PTM_ID Validation Manual Validation of Spectra PTM_ID->Validation

Figure 1: A generalized workflow for the identification of post-translational modifications.

Detailed Protocols

Part 1: Sample Preparation

High-quality sample preparation is fundamental to the success of any proteomics experiment.[1] The goal is to efficiently extract proteins, digest them into peptides suitable for mass spectrometric analysis, and remove contaminants that can interfere with the analysis.[1]

Protocol 1.1: In-Solution Protein Digestion

This protocol is suitable for purified protein samples or simple protein mixtures.

  • Protein Solubilization:

    • Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate). The choice of buffer may need to be optimized depending on the sample.[11]

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. This is crucial for optimal enzyme activity.

    • Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).[12]

    • Incubate overnight at 37°C. It's important to note that trypsin activity can be slightly inhibited at formylated lysine sites, which can be a useful diagnostic feature.[5]

  • Quenching and Acidification:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 1.2: Peptide Desalting and Cleanup

This step removes salts and other contaminants that can interfere with ionization and chromatographic separation.[1]

  • StageTip Preparation:

    • Prepare C18 StageTips by packing a pipette tip with a small piece of C18 material. Commercial tips are also available.

  • Equilibration:

    • Wash the StageTip with 100 µL of 100% methanol, followed by 100 µL of 50% acetonitrile/0.1% formic acid.

    • Equilibrate the StageTip with 2 x 100 µL of 0.1% formic acid.

  • Sample Loading:

    • Load the acidified peptide sample onto the StageTip.

  • Washing:

    • Wash the loaded StageTip with 2 x 100 µL of 0.1% formic acid to remove salts.

  • Elution:

    • Elute the peptides with 60 µL of 50% acetonitrile/0.1% formic acid.

  • Drying and Reconstitution:

    • Dry the eluted peptides in a vacuum concentrator.

    • Reconstitute the dried peptides in a small volume (e.g., 10-20 µL) of 0.1% formic acid for LC-MS/MS analysis.

Part 2: High-Resolution LC-MS/MS Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of complex peptide mixtures and their subsequent analysis.[8][10][13]

Protocol 2.1: nanoLC-MS/MS Parameters

The following are general parameters that should be optimized for the specific instrument and sample.

  • Liquid Chromatography:

    • Column: A packed emitter C18 column (e.g., 75 µm inner diameter x 15 cm length, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A shallow gradient is recommended for optimal separation of isobaric peptides (e.g., 2-40% B over 90 minutes).

    • Flow Rate: 250-300 nL/min.

  • Mass Spectrometry (Orbitrap-based system):

    • Ionization Mode: Positive.

    • MS1 (Full Scan):

      • Resolution: 120,000 at m/z 200.

      • Scan Range: m/z 350-1500.

      • AGC Target: 1e6.

      • Maximum Injection Time: 50 ms.

    • MS2 (Tandem MS):

      • Activation Type: Higher-energy C-trap dissociation (HCD) is a common choice.[6] Electron-transfer dissociation (ETD) can also be beneficial as it often preserves labile modifications.[14][15]

      • Resolution: 30,000 at m/z 200.

      • Isolation Window: 1.2 m/z.

      • Normalized Collision Energy (NCE): 27-30 (for HCD), should be optimized.

      • Data-Dependent Acquisition (DDA): Top 10-15 most intense precursors from the MS1 scan.

Data Analysis and Interpretation

The key to distinguishing formyl- and dimethyl-lysine lies in the high-accuracy mass measurement of the precursor ions.

  • Database Searching:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a relevant protein database.

    • Crucially, include both formylation of lysine (+27.9949 Da) and dimethylation of lysine (+28.0313 Da) as variable modifications in the search parameters.

    • Set a high precursor mass tolerance (e.g., < 5 ppm) to leverage the high accuracy of the instrument.[5]

  • Validation of Identifications:

    • The software will assign a probability score to each peptide-spectrum match (PSM). Filter these results to a high confidence level (e.g., 1% false discovery rate).

    • Manually inspect the MS1 spectra of identified peptides. The high resolution should allow for the clear separation of the isotopic envelopes of the formylated and dimethylated peptides.

    • Examine the MS/MS spectra to confirm the peptide sequence and the localization of the modification.[16]

Distinguishing Fragmentation Patterns

While precursor mass accuracy is the primary means of differentiation, fragmentation patterns can provide supporting evidence.

Fragmentation cluster_Formyl Formyl-Lysine Fragmentation (HCD) cluster_Dimethyl Dimethyl-Lysine Fragmentation (HCD) Formyl_Peptide ...[NH-CH(R)-CO]...-NH-CH((CH2)4-NH-CHO)-CO-... Formyl_b b-ions Formyl_Peptide->Formyl_b N-terminal fragments Formyl_y y-ions Formyl_Peptide->Formyl_y C-terminal fragments Dimethyl_Peptide ...[NH-CH(R)-CO]...-NH-CH((CH2)4-N(CH3)2)-CO-... Dimethyl_b b-ions Dimethyl_Peptide->Dimethyl_b N-terminal fragments Dimethyl_y y-ions Dimethyl_Peptide->Dimethyl_y C-terminal fragments

Figure 2: General fragmentation of peptides containing modified lysine residues.

In collision-induced dissociation (CID) or HCD, both modified peptides will produce b- and y-type fragment ions.[8] The mass of the fragment ion containing the modified lysine will reflect the mass of the specific modification. While fragmentation spectra can appear very similar, subtle differences may exist.[5] For instance, some studies have noted specific neutral losses associated with certain modifications that can aid in identification.[16]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the following principles:

  • High Mass Accuracy: The core of the method relies on the high mass accuracy of the mass spectrometer, providing a direct physical measurement to distinguish the two modifications.

  • Orthogonal Confirmation: The combination of precursor mass, fragmentation pattern, and chromatographic retention time provides multiple, independent lines of evidence for the identification.

  • Internal Controls: In complex samples, it is likely that both unmodified and modified versions of a peptide will be present, serving as internal references for mass accuracy and retention time.

Conclusion

The differentiation of formyl-lysine and dimethyl-lysine is a challenging but achievable task with the right instrumentation and methodology. By leveraging the power of high-resolution mass spectrometry and adhering to rigorous sample preparation and data analysis protocols, researchers can confidently identify and quantify these important post-translational modifications. This capability is essential for accurately elucidating the complex regulatory roles of protein modifications in health and disease.

References

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Wiśniewski, J. R., Zougman, A., Krüger, S., & Mann, M. (2010). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 38(3), 859–869. [Link]

  • ResearchGate. (n.d.). (A) Acetylated, dimethylated and formylated lysyl residues show similar... [Image]. Retrieved from [Link]

  • Chalkley, R. J., & Burlingame, A. L. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 121-129. [Link]

  • Technology Networks. (2024, February 4). Proteomics Sample Preparation for Mass Spectrometry. [Link]

  • Coon, J. J., Syka, J. E. P., Shabanowitz, J., & Hunt, D. F. (2005). Tandem mass spectrometry for peptide and protein sequence analysis. BioTechniques, 38(4), 519-523. [Link]

  • MetwareBio. (n.d.). Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. [Link]

  • Zubarev, R. A. (2013). The role of electron transfer dissociation in modern proteomics. Mass Spectrometry Reviews, 32(1), 1-21. [Link]

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343-2394. [Link]

  • Olsen, J. V., & Mann, M. (2004). Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. Proceedings of the National Academy of Sciences, 101(37), 13417-13422. [Link]

  • Rappsilber, J., Ishihama, Y., & Mann, M. (2003). Stop and go extraction tips for matrix-assisted laser desorption/ionization, nanoelectrospray, and LC/MS sample pretreatment in proteomics. Analytical chemistry, 75(3), 663-670. [Link]

  • Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (1996). Mass spectrometric sequencing of proteins from silver-stained polyacrylamide gels. Analytical chemistry, 68(5), 850-858. [Link]

Sources

Application Note & Protocols: Chemical Synthesis of Nε-Formyl-Lysine Containing Peptides for Advanced Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nε-formyl-lysine is a subtle yet significant post-translational modification (PTM) implicated in the regulation of chromatin structure, gene expression, and cellular responses to oxidative stress.[1][2][3] The study of its biological function and its potential as a disease biomarker necessitates the availability of high-purity, well-characterized formyl-lysine containing peptides. These synthetic peptides are indispensable tools for developing specific antibodies, establishing quantitative assays, and screening for inhibitors of proteins that recognize or remove this modification. This document provides a comprehensive guide to the chemical synthesis of Nε-formyl-lysine peptides via Solid Phase Peptide Synthesis (SPPS) and details their application in the development of robust immunological and biophysical assays.

Introduction: The Significance of Lysine Formylation

Post-translational modifications of lysine residues, such as acetylation and methylation, are well-established regulators of protein function.[2][3][4] More recently, Nε-formylation, the addition of a formyl group (-CHO) to the ε-amino group of lysine, has emerged as a key PTM.[5] This modification is structurally one of the smallest, yet it neutralizes the positive charge of the lysine side chain, potentially altering protein-DNA interactions, protein conformation, and the recruitment of regulatory proteins.[2][5] Formylation has been identified on core and linker histones, often at residues that are also targets for acetylation and methylation, suggesting a complex interplay and a role in epigenetic signaling.[1][2]

The development of sensitive and specific assays is crucial to unravel the roles of formylated proteins in health and disease. Synthetic peptides containing site-specifically incorporated Nε-formyl-lysine serve as the cornerstone for these assays, acting as antigens for antibody production, standards for mass spectrometry, and probes for binding studies.[5][6]

Part I: Chemical Synthesis of Nε-Formyl-Lysine Peptides

The Strategic Choice: Fmoc-Based Solid Phase Peptide Synthesis (SPPS)

Solid Phase Peptide Synthesis (SPPS) is the method of choice for generating formyl-lysine peptides due to its efficiency, scalability, and simplified purification process.[7][8] In SPPS, the peptide is assembled stepwise while anchored to an insoluble resin support, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.[7] We will focus on Fluorenylmethyloxycarbonyl (Fmoc) chemistry, which utilizes a base-labile Fmoc protecting group for the α-amine and acid-labile groups for amino acid side chains, providing an orthogonal protection scheme that is compatible with the formylation step.[9]

The Formylation Approach: Rapid On-Resin Modification

While pre-formed Fmoc-Lys(For)-OH can be incorporated during synthesis, a more versatile and cost-effective strategy is the post-synthetic, on-resin formylation of lysine residues. This approach allows for the formylation of single or multiple lysine residues, as well as the N-terminus if desired, just before cleavage from the solid support. We present a rapid, one-pot procedure that achieves near-quantitative formylation yields using common laboratory reagents.[10]

spss_workflow cluster_synthesis Peptide Assembly (SPPS) cluster_modification On-Resin Modification cluster_final Final Processing Resin 1. Start with Resin Deprotect1 2. Fmoc Deprotection (Piperidine) Resin->Deprotect1 Couple1 3. Amino Acid Coupling (HBTU/DIPEA) Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Repeat 4. Repeat for Each Amino Acid Wash1->Repeat Formylate 5. On-Resin Formylation (Formic Acid / Ac₂O / Pyridine) Repeat->Formylate Fully Protected Peptidyl-Resin Cleave 6. Cleavage & Deprotection (TFA Cocktail) Formylate->Cleave Purify 7. RP-HPLC Purification Cleave->Purify QC 8. QC Analysis (LC-MS) Purify->QC FinalPeptide Purified Formyl-Lysine Peptide QC->FinalPeptide

Figure 1: Workflow for SPPS and on-resin formylation of peptides.
Detailed Synthesis Protocol: A Model Hexapeptide

This protocol describes the synthesis of a model peptide, Ac-Ala-Gly-Lys(For)-Gly-Ala-Val-NH₂, using on-resin formylation.

Materials & Reagents

ReagentSupplierPurpose
Rink Amide MBHA Resine.g., MilliporeSigmaSolid support for C-terminal amide
Fmoc-Amino Acids (Ala, Gly, Lys(Boc), Val)e.g., BachemPeptide building blocks
HBTU, DIPEAVariousCoupling reagents
PiperidineVariousFmoc deprotection
Dichloromethane (DCM), Dimethylformamide (DMF)VariousSolvents
Acetic Anhydride (Ac₂O)VariousN-terminal acetylation & Formylation reagent
Formic Acid, PyridineVariousFormylation reagents
Trifluoroacetic Acid (TFA)VariousCleavage and side-chain deprotection
Triisopropylsilane (TIS), WaterVariousScavengers for cleavage

Protocol Steps

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc-Valine Coupling (First Amino Acid):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF and DCM.

    • In a separate tube, pre-activate Fmoc-Val-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.

    • Add the activation mixture to the resin and couple for 1 hour. Confirm completion with a negative Kaiser test. Wash the resin.

  • Chain Elongation: Repeat the deprotection and coupling cycle for each subsequent amino acid (Ala, Gly, Lys(Boc), Gly, Ala) according to the sequence.

  • N-Terminal Acetylation: After the final Fmoc deprotection of the N-terminal Alanine, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to cap the N-terminus. Wash the resin.

  • On-Resin Formylation of Lysine Side Chain:

    • Causality: At this stage, the peptide is fully assembled and N-terminally capped. The only remaining primary amine is on the lysine side chain, as its Boc protecting group is acid-labile and removed during the final cleavage step. The on-resin formylation method described here uses a mixed anhydride of formic acid, which is a potent formylating agent. Pyridine acts as a base to facilitate the reaction.[10]

    • Prepare the formylation reagent: Mix formic acid (375 µL), acetic anhydride (250 µL), and pyridine (50 µL) in 5 mL of DMF. Caution: This reaction is exothermic and should be prepared with care.

    • Add the formylation mixture to the peptidyl-resin.

    • React for 2 hours at room temperature.

    • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

    • Add the cocktail to the dry resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet.

  • Purification and Quality Control:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak and confirm the identity and purity using analytical LC-MS. The expected mass will show an increase of 28.01 Da compared to the non-formylated, acetylated peptide, which is the mass of a formyl group minus two hydrogens (one from the amine, one from the formic acid).[2] Lyophilize the pure fractions to obtain a white, fluffy powder.

Part II: Assay Development with Formyl-Lysine Peptides

Synthetic formyl-lysine peptides are critical reagents for creating specific molecular tools to probe biological systems. Below are protocols for two common assay formats.

Protocol: Indirect ELISA for Antibody Detection

This assay is designed to detect and quantify antibodies that specifically recognize the Nε-formyl-lysine modification in the context of a defined peptide sequence.

elisa_workflow cluster_elisa Indirect ELISA Principle step1 1. Antigen Coating Formyl-Lysine peptide is adsorbed to the well surface. step2 2. Blocking BSA or milk protein blocks remaining non-specific sites. step1->step2 step3 3. Primary Antibody Specific anti-formyl-lysine Ab binds to the peptide. step2->step3 step4 4. Secondary Antibody Enzyme-conjugated 2° Ab binds to the 1° Ab. step3->step4 step5 5. Detection Substrate is added, and the enzyme reaction produces a colorimetric signal. step4->step5

Caption: The sequential steps of an indirect ELISA.

Protocol Steps

  • Antigen Coating: Dilute the synthesized formyl-lysine peptide to 1-5 µg/mL in phosphate-buffered saline (PBS). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST). Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of diluted primary antibody (e.g., serum from an immunized animal or a purified monoclonal antibody) to each well. Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate a final four times with PBST. Add 100 µL of TMB substrate. Allow color to develop for 10-15 minutes in the dark. Stop the reaction by adding 50 µL of 2M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of specific antibody bound.

Protocol: Fluorescence Polarization (FP) Competition Assay

This homogeneous assay is ideal for screening small molecule libraries for inhibitors that disrupt the interaction between a formyl-lysine binding protein (a "reader" domain) and the formylated peptide.

Principle of FP

The principle relies on the rotational speed of molecules in solution.[11] A small, fluorescently labeled peptide ("tracer") tumbles rapidly, resulting in low polarization of emitted light. When bound to a large protein, the complex tumbles slowly, leading to high polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization.[12]

fp_assay cluster_low Low Polarization cluster_high High Polarization Tracer Fluorescent Formyl-Peptide (Tracer) Bound Tracer-Reader Complex Tracer->Bound + Reader Reader1 Reader Protein Inhibitor Inhibitor Bound->Tracer + Inhibitor (Competition)

Caption: Principle of a Fluorescence Polarization competition assay.

Protocol Steps

  • Tracer Preparation: Synthesize the formyl-lysine peptide with an N-terminal linker amino acid (e.g., a Cys for maleimide chemistry or a Lys for NHS-ester chemistry). Label the peptide with a suitable fluorescent dye (e.g., FITC, TAMRA) according to the dye manufacturer's protocol. Purify the labeled peptide by RP-HPLC.

  • Assay Optimization:

    • Binding Curve: Perform a saturation binding experiment by titrating the reader protein against a fixed concentration of the fluorescent tracer to determine the dissociation constant (Kd) and the optimal protein concentration (typically 70-80% of maximum binding).

    • Z'-factor Determination: Run controls (high polarization: tracer + protein; low polarization: tracer only) to ensure the assay window is robust for screening (Z' > 0.5).

  • Inhibitor Screening:

    • In a low-volume black microplate, add the test compounds at various concentrations.

    • Add the reader protein at its pre-determined optimal concentration.

    • Add the fluorescent tracer at a fixed concentration (typically at or below the Kd).

    • Incubate for the required time to reach equilibrium (e.g., 30-60 minutes).

  • Data Acquisition: Measure fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate polarizing filters.

  • Data Analysis: Plot the change in mP against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound, representing its potency in disrupting the peptide-protein interaction.

Conclusion

The chemical synthesis of peptides containing Nε-formyl-lysine is a foundational technology for investigating the biology of this important post-translational modification. The on-resin formylation protocol presented here offers a reliable and efficient route to obtaining these critical reagents. When coupled with powerful assay platforms like ELISA and Fluorescence Polarization, these synthetic peptides enable researchers and drug development professionals to create highly specific tools for antibody development, biomarker quantification, and high-throughput screening, thereby accelerating our understanding of formylation-dependent pathways and their therapeutic potential.

References

  • Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PNAS. [Link]

  • Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem. [Link]

  • Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research. [Link]

  • CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Website. [Link]

  • Toma, A. C., et al. (2019). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry. [Link]

  • Creative Biolabs. (n.d.). Formylation Specific Antibody Introduction. Creative Biolabs Website. [Link]

  • Wisniewski, J. R., Zougman, A., Krüger, S., & Mann, M. (2008). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. PMC. [Link]

  • Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology. [Link]

  • Wang, W., et al. (2022). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Molecules. [Link]

  • Galdiero, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. [Link]

  • Flügel, V., Vrabel, M., & Schneider, S. (2014). Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLoS ONE. [Link]

  • O'Brien, P. J. (2009). Poly(L-Lysine). RCSI Repository. [Link]

  • Galdiero, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC. [Link]

  • Xie, Y., & Akella, R. (2005). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Journal of Peptide Research. [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology. [Link]

  • Majgier-Baranowska, H., et al. (2007). Development of a convenient peptide-based assay for lysyl hydroxylase. Biopolymers. [Link]

  • Angeletti, R. H., et al. (1997). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques. [Link]

  • Shen, G., et al. (2002). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. Biochemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Website. [Link]

  • Zang, T., et al. (2018). Using Lysine-Reactive Fluorescent Dye for Surface Characterization of a Monoclonal Antibody. KU ScholarWorks. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec Website. [Link]

  • Wang, Z., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. [Link]

  • van de Weert, M., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics. [Link]

  • Garcı́a-Sánchez, A., et al. (2002). Use of l-Lysine Fluorescence Derivatives as Tracers To Enhance the Performance of Polarization Fluoroimmunoassays. Journal of Agricultural and Food Chemistry. [Link]

  • Various Authors. (2017). Is it possible to protect the lysine group of whole peptide (peptide <350 aa)? ResearchGate Forum. [Link]

  • Tan, M., et al. (2011). Substrate and Functional Diversity of Protein Lysine Post-translational Modifications. Genomics, Proteomics & Bioinformatics. [Link]

  • Jo, H., & Meinhardt, N. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. [Link]

Sources

Unveiling the Formylome: Advanced Enrichment Strategies for Formylated Peptides in Bottom-Up Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Protein Formylation

Protein formylation, the addition of a formyl group to the N-terminus of a protein, is a critical post-translational modification (PTM) with profound implications in biology and disease.[1] Primarily known as the initiating methionine residue in bacterial protein synthesis, N-formylmethionine is a key molecular pattern that allows the innate immune system to recognize and respond to bacterial invaders.[2] N-formylated peptides, released from bacteria or damaged mitochondria, are potent chemoattractants for phagocytic leukocytes, mediating inflammatory responses through interaction with formyl peptide receptors (FPRs).[2] Consequently, the comprehensive identification and quantification of formylated peptides—the "formylome"—can provide invaluable insights into infectious diseases, inflammatory processes, and host-pathogen interactions, making it a focal point for biomarker discovery and drug development.

However, the analysis of formylated peptides by mass spectrometry-based bottom-up proteomics is fraught with challenges. These peptides are often present in substoichiometric amounts, making their detection in complex biological matrices akin to finding a needle in a haystack. Furthermore, the inherent complexity of proteolyzed samples can lead to ion suppression effects, further masking the presence of these low-abundance species. Therefore, robust enrichment strategies are not just beneficial but essential for the in-depth characterization of the formylome.

This application note provides a detailed guide to the principles, protocols, and best practices for the enrichment of N-terminally formylated peptides. We will delve into the chemical strategies that underpin these enrichment workflows, provide step-by-step protocols for their implementation, and offer insights into troubleshooting and optimization.

The Challenge of the Formylome: Why Enrichment is Non-Negotiable

The direct analysis of formylated peptides in a complex protein digest is often an exercise in futility. Several factors contribute to the difficulty in their detection:

  • Low Abundance: Formylated proteins are often expressed at low levels compared to the total proteome.

  • Substoichiometric Nature: Not all copies of a particular protein may be formylated, leading to a low overall abundance of the modified peptide after digestion.

  • Sample Complexity: The vast number of non-formylated peptides in a typical digest can interfere with the detection of their formylated counterparts.

  • Ion Suppression: High-abundance peptides can suppress the ionization of low-abundance species like formylated peptides in the mass spectrometer.

To overcome these hurdles, an enrichment step is crucial to selectively isolate formylated peptides, thereby increasing their relative concentration and improving the chances of successful identification and quantification by mass spectrometry.

Enrichment Strategies: A Chemoselective Approach

The most successful enrichment strategies for formylated peptides rely on the unique chemical reactivity of the N-terminal formyl group, which possesses an aldehyde functionality. This allows for covalent capture of formylated peptides using aldehyde-reactive probes, effectively separating them from the vast excess of non-formylated peptides. Two primary strategies have emerged as the most robust and widely adopted:

  • Hydrazide-Based Chemistry: This approach utilizes hydrazide-functionalized solid supports (e.g., beads or resins) to covalently capture formylated peptides through the formation of a stable hydrazone bond.

  • Aldehyde-Reactive Probes with Affinity Tags: This strategy involves the chemical tagging of formylated peptides with a probe containing an aldehyde-reactive group (such as a hydrazide or an aminooxy group) and an affinity tag (most commonly biotin). The tagged peptides are then captured using an affinity matrix (e.g., streptavidin-coated beads).

The Chemical Principle: Hydrazone Formation

Both strategies hinge on the same fundamental chemical reaction: the condensation of a hydrazide with an aldehyde to form a hydrazone. This reaction is highly specific for aldehydes and ketones under mildly acidic conditions, making it ideal for targeting the formyl group of peptides.

cluster_reactants Reactants cluster_products Products Formyl_Peptide N-Formyl Peptide (R-CHO) reaction Formyl_Peptide->reaction Hydrazide Hydrazide Reagent (H2N-NH-R') Hydrazide->reaction Hydrazone Hydrazone Adduct (R-CH=N-NH-R') H2O H2O reaction->Hydrazone reaction->H2O

Caption: Hydrazone formation via condensation of a formyl group and a hydrazide.

Comparative Analysis of Enrichment Strategies

Choosing the right enrichment strategy depends on the specific experimental goals, sample type, and available resources. Here's a comparative overview of the two main approaches:

FeatureHydrazide-Based Chemistry (Direct Capture)Aldehyde-Reactive Probe with Affinity Tag (Indirect Capture)
Principle Direct covalent capture of formylated peptides onto a hydrazide-functionalized solid support.Two-step process: 1) Labeling of formylated peptides with a biotin-hydrazide probe. 2) Capture of biotinylated peptides on streptavidin beads.
Workflow Simpler and faster, involving fewer steps.[3]More steps, potentially leading to sample loss.
Specificity High specificity for aldehydes.High specificity from both the hydrazide reaction and the biotin-streptavidin interaction.
Efficiency Can be very efficient, but may be limited by the capacity and accessibility of the solid support.Highly efficient due to the strong biotin-streptavidin interaction.
Elution Typically requires chemical cleavage of the hydrazone bond, which can sometimes be harsh.Elution can be achieved under denaturing conditions (e.g., boiling in SDS-PAGE buffer) or by using cleavable linkers in the probe.
Cost Generally more cost-effective.Can be more expensive due to the cost of biotin-hydrazide probes and streptavidin beads.
Potential Issues Non-specific binding to the solid support. Incomplete elution.Incomplete labeling reaction. Non-specific binding to streptavidin beads.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the two primary enrichment strategies.

Protocol 1: Enrichment of Formylated Peptides using Hydrazide Resin

This protocol describes the direct capture of formylated peptides onto a hydrazide-functionalized solid support.

Materials:

  • Hydrazide-functionalized agarose or magnetic beads

  • Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5

  • Wash Buffer 1: 1 M NaCl

  • Wash Buffer 2: 50% Acetonitrile (ACN) in water

  • Wash Buffer 3: 100 mM Ammonium Bicarbonate, pH 8.0

  • Elution Buffer: 2% Trifluoroacetic acid (TFA) or other suitable cleavage reagent

  • Protein digest (resuspended in Coupling Buffer)

Procedure:

  • Resin Preparation:

    • Suspend the required amount of hydrazide resin in Coupling Buffer.

    • Wash the resin three times with Coupling Buffer, pelleting the beads by centrifugation between washes.

  • Peptide Capture:

    • Add the protein digest to the prepared resin.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the resin and discard the supernatant.

    • Wash the resin sequentially with:

      • 3x with Coupling Buffer

      • 3x with Wash Buffer 1

      • 3x with Wash Buffer 2

      • 3x with Wash Buffer 3

  • Elution:

    • Add the Elution Buffer to the resin.

    • Incubate for 1-2 hours at room temperature with occasional vortexing.

    • Pellet the resin and collect the supernatant containing the enriched formylated peptides.

    • Repeat the elution step and pool the eluates.

  • Sample Cleanup:

    • Desalt the eluted peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Start Start: Protein Digest Resin_Prep 1. Prepare Hydrazide Resin Start->Resin_Prep Capture 2. Incubate Digest with Resin (Hydrazone Formation) Resin_Prep->Capture Wash_1 3. Sequential Washes (Remove Non-bound Peptides) Capture->Wash_1 Elution 4. Elute Captured Peptides (Cleave Hydrazone Bond) Wash_1->Elution Cleanup 5. Desalt Peptides (C18) Elution->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS

Caption: Workflow for direct enrichment of formylated peptides using hydrazide resin.

Protocol 2: Enrichment of Formylated Peptides using Biotin-Hydrazide and Streptavidin Beads

This protocol details the indirect capture method involving biotinylation of formylated peptides followed by affinity purification.

Materials:

  • Biotin-Hydrazide

  • Streptavidin-coated magnetic beads

  • Labeling Buffer: 100 mM Sodium Acetate, pH 4.5-5.5

  • Binding/Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20

  • Elution Buffer: 8 M Guanidine-HCl or 0.1% TFA in 50% ACN

  • Protein digest

Procedure:

  • Biotinylation of Formylated Peptides:

    • Dissolve the protein digest in Labeling Buffer.

    • Add Biotin-Hydrazide to a final concentration of 1-5 mM.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl).

    • Remove excess Biotin-Hydrazide by C18 desalting.

  • Streptavidin Bead Preparation:

    • Wash the required amount of streptavidin beads three times with Binding/Wash Buffer.

  • Capture of Biotinylated Peptides:

    • Add the biotinylated and desalted peptide sample to the prepared streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with Binding/Wash Buffer (at least 5 times).

    • Perform a final wash with water to remove any residual buffer salts.

  • Elution:

    • Add the Elution Buffer to the beads.

    • Incubate for 15-30 minutes at room temperature with vortexing.

    • Pellet the beads and collect the supernatant containing the enriched formylated peptides.

  • Sample Cleanup:

    • Desalt the eluted peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Start Start: Protein Digest Labeling 1. Label Peptides with Biotin-Hydrazide Start->Labeling Desalt_1 2. Desalt to Remove Excess Probe Labeling->Desalt_1 Bead_Prep 3. Prepare Streptavidin Beads Desalt_1->Bead_Prep Capture 4. Incubate Labeled Peptides with Beads Bead_Prep->Capture Washing 5. Extensive Washing Capture->Washing Elution 6. Elute Biotinylated Peptides Washing->Elution Desalt_2 7. Desalt for MS Analysis Elution->Desalt_2 LC_MS LC-MS/MS Analysis Desalt_2->LC_MS

Caption: Workflow for indirect enrichment via biotin-hydrazide labeling.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common problems and their potential solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Enriched Peptides - Inefficient capture reaction (pH, temperature, time).- Incomplete elution.- Peptide loss during washing steps.- Optimize the pH of the coupling/labeling buffer (typically 4.5-5.5).- Increase incubation time or temperature for the capture/labeling step.[4]- Use a stronger elution buffer or perform multiple elution steps.- Minimize the number of wash steps and handle beads gently.
High Background of Non-Formylated Peptides - Non-specific binding to the resin/beads.- Inefficient washing.- Increase the stringency of the wash buffers (e.g., higher salt concentration, addition of organic solvent).- Increase the number of wash steps.- Block non-specific binding sites on beads with a blocking agent (e.g., BSA, for streptavidin beads) before adding the sample.
Poor Recovery After Elution - Covalent bond is too strong for the elution conditions.- Peptides are precipitating out of solution.- For hydrazide resins, consider using a cleavable linker.- For biotin-streptavidin, ensure elution buffer is strong enough to disrupt the interaction.- Add a small amount of organic solvent to the elution buffer to improve peptide solubility.
Inconsistent Results - Variability in sample preparation.- Inconsistent bead/resin handling.- Ensure consistent protein digestion and peptide quantification before enrichment.- Use a consistent amount of beads/resin for each sample.- Automate liquid handling steps where possible to improve reproducibility.

Conclusion and Future Perspectives

The enrichment of formylated peptides is a powerful and necessary step for the comprehensive analysis of the formylome. Both direct capture with hydrazide resins and indirect capture via biotin-hydrazide labeling are effective strategies, each with its own set of advantages and considerations. The choice of method should be guided by the specific research question, sample availability, and desired throughput.

As mass spectrometry instrumentation continues to improve in sensitivity and speed, the demand for high-quality, reproducible sample preparation methods will only increase. Future developments in this area may include the design of novel aldehyde-reactive probes with enhanced reactivity and cleavability, as well as the development of integrated microfluidic devices for automated enrichment of formylated peptides. These advancements will undoubtedly pave the way for a deeper understanding of the role of protein formylation in health and disease.

References

  • Frontiers in Immunology. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Retrieved from [Link]

  • Zhang, W., et al. (2021). Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. Analytica Chimica Acta, 1142, 13-20. [Link]

  • PLOS One. (2015). High Abundance Proteins Depletion vs Low Abundance Proteins Enrichment: Comparison of Methods to Reduce the Plasma Proteome Complexity. PLOS One, 10(7), e0133773. [Link]

  • Dalton Transactions. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10973-10981. [Link]

Sources

Precision Profiling of Histone Formyl-Lysine (Kform): Distinguishing the "Isobaric Trap" from Dimethylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-H3H4-Kform-01

Abstract

Lysine formylation (Kform) is a non-enzymatic post-translational modification (PTM) abundant in histone tails, often driven by oxidative stress and formaldehyde exposure.[1] Despite its biological significance in disrupting chromatin signaling, Kform is frequently misidentified as dimethyl-lysine (Kme2) due to their near-identical nominal mass shift (+28 Da). This guide provides a definitive workflow to extract, detect, and rigorously distinguish Kform from Kme2 using high-resolution mass spectrometry and validated immunochemical methods.

The Biological Context: Why Kform Matters

Unlike enzymatically regulated methylation, histone Kform is often a "damage" mark derived from endogenous formaldehyde or 3'-formylphosphate generated during oxidative DNA damage (Jiang et al., 2007).

  • Mechanism: Reactive formyl groups acylate the

    
    -amino group of lysine.
    
  • Impact: Kform sterically mimics acetylation but lacks the charge neutralization properties of acetylation and the hydrophobic signaling of methylation. It essentially "blinds" the histone code readers, interfering with epigenetic regulation (Wisniewski et al., 2008).

  • Disease Link: Elevated Kform is associated with oxidative stress pathologies, cancer, and aging.[1]

The Analytical Challenge: The Isobaric Trap

The core difficulty in detecting Kform is its physicochemical similarity to dimethylation.[2] Standard low-resolution mass spectrometry cannot distinguish them.

Table 1: The Mass Defect Dilemma
FeatureFormyl-Lysine (Kform)Dimethyl-Lysine (Kme2)Delta (

)
Chemical Formula


N/A
Nominal Mass Shift +28 Da+28 Da0 Da
Exact Monoisotopic Mass +27.9949 Da+28.0313 Da0.0364 Da
Trypsin Cleavage BlockedBlocked (mostly)N/A
Chemical Stability StableStableN/A

Critical Insight: A mass spectrometer with a resolution < 60,000 (at 400 m/z) may merge these peaks. Successful detection requires High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap or FT-ICR) capable of resolving the 36 mDa difference.

Protocol A: Histone Acid Extraction

Objective: Isolate highly pure histone fractions while preserving labile PTMs.[3] Acid extraction is superior to RIPA for histones as it precipitates DNA and non-basic proteins.

Reagents
  • Lysis Buffer: PBS containing 0.5% Triton X-100, 2 mM PMSF (add fresh).

  • Extraction Acid: 0.2 N

    
     (Sulfuric Acid) or 0.4 N HCl.
    
  • Precipitation Agent: 100% Trichloroacetic acid (TCA) or 33% TCA solution.

  • Wash Solvent: Ice-cold Acetone + 0.1% HCl.

Workflow Diagram

HistoneExtraction cluster_0 Step 1: Nuclei Isolation cluster_1 Step 2: Acid Extraction cluster_2 Step 3: Purification Cells Harvest Cells/Tissue (PBS Wash) Lysis Hypotonic Lysis (0.5% Triton X-100) Cells->Lysis Spin1 Centrifuge 6,500 x g (Pellet Nuclei) Lysis->Spin1 Acid Resuspend Pellet in 0.2 N H2SO4 (OVN, 4°C) Spin1->Acid Discard Sup Spin2 Centrifuge 16,000 x g (Save Supernatant) Acid->Spin2 TCA TCA Precipitation (33% Final Conc.) Spin2->TCA Histones in Sup Wash Acetone Wash x2 (Remove Acid) TCA->Wash Dry Air Dry Pellet Wash->Dry Resuspend Resuspend in H2O Ready for MS/WB Dry->Resuspend

Figure 1: Optimized Acid Extraction Workflow for Histone H3/H4 Analysis.[3]

Protocol B: LC-MS/MS Differentiation Strategy

Objective: Conclusively identify Kform using Mass Defect and Retention Time.

Prerequisite: Propionylation

Because histones are lysine-rich, trypsin digestion yields peptides that are too small and hydrophilic. Propionylation is mandatory to cap unmodified lysines and N-termini, improving retention.

  • Note: Kform and Kme2 are already blocked; they will not be propionylated. This is a key check.

Step-by-Step MS Protocol
  • Derivatization (Pre-Digestion):

    • Mix 20 µg histones with propionic anhydride in ammonium bicarbonate (pH 8.0).

    • Incubate 20 min at RT. Repeat once to ensure 100% coverage of free amines.

  • Digestion:

    • Digest with Trypsin (1:50 ratio) overnight at 37°C.

  • Derivatization (Post-Digestion):

    • Repeat propionylation to cap the newly formed N-termini of peptides.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (75 µm ID x 15 cm).

    • Gradient: Shallow gradient (e.g., 0-35% B over 60 min) to separate isobaric species.

    • Instrument: Orbitrap (e.g., Exploris 480 or Fusion Lumos).

    • Resolution: Set MS1 resolution to 120,000 or 240,000 . This is non-negotiable for resolving the 0.036 Da split.

Decision Logic for Data Analysis

MSDecision Input Identify Precursor Mass (+28 Da shift) HighRes Check Mass Error (ppm) vs Theoretical Input->HighRes Decision Mass Defect Analysis HighRes->Decision Kform Match: +27.9949 Da (Formyl) Decision->Kform Lower Mass Kme2 Match: +28.0313 Da (Dimethyl) Decision->Kme2 Higher Mass Validation Check Retention Time (Kform elutes slightly earlier/later depending on gradient) Kform->Validation Kme2->Validation

Figure 2: Mass Spectrometry Logic for Distinguishing Isobaric Kform and Kme2 Modifications.

Protocol C: Immunochemical Validation (Western Blot)

Objective: Rapid screening of samples. Note that antibodies can cross-react; peptide competition is required for rigorous validation.

  • SDS-PAGE: Load 1-2 µg of acid-extracted histones on a 15% SDS-PAGE gel.

  • Transfer: Transfer to Nitrocellulose (0.2 µm pore size is critical for small histones).

  • Blocking: 5% BSA in TBST (Avoid milk if using phospho-antibodies, but BSA is generally safer for PTMs).

  • Primary Antibody: Use pan-anti-formyl-lysine antibodies (e.g., PTM Biolabs or equivalent).

  • Specificity Check (Peptide Competition):

    • Incubate the antibody with a 5-10x molar excess of Kform peptide (Block signal).

    • Incubate separate blot with Kme2 peptide (Signal should remain).

    • If the Kme2 peptide blocks the signal, your antibody is cross-reactive.

Troubleshooting & Tips

IssueProbable CauseSolution
No Histone Pellet Incomplete lysis or lost pellet.Visual check after acid addition. The pellet turns white/translucent. Do not over-dry after acetone wash (makes resuspension impossible).
Merged MS Peaks Low Resolution.Increase MS1 resolution to >60k. Use a slower LC gradient.
High Background (WB) Cross-reactivity.Increase washing stringency (0.5% Tween-20). Use Dot Blot to verify antibody specificity against Kme2 peptides.
Artificial Formylation Buffer contamination.[4]Avoid using formic acid in the LC solvent if investigating trace levels; use acetic acid instead, or ensure high-purity formic acid is used fresh.

References

  • Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [5]

  • Wisniewski, J. R., et al. (2008). N-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570-577.

  • Shechter, D., et al. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2, 1445–1457.

  • Gao, S., et al. (2021). Function and Mechanism of Novel Histone Posttranslational Modifications in Health and Disease.[6] BioMed Research International.

Sources

Troubleshooting & Optimization

alternative mobile phases to formic acid for formyl-lysine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PTM-Kfo-001 Subject: Eliminating Artificial Formylation Artifacts in LC-MS Status: Active Guide Assigned Specialist: Senior Application Scientist, Proteomics Division

The "Formic Acid Paradox" in PTM Analysis

The Core Issue

You are likely here because your mass spectrometry data shows an unusually high abundance of Formyl-lysine (Kfo, +28.01 Da), or you are validating a histone PTM workflow.

The Problem: Formic Acid (FA), the standard ion-pairing agent used in 95% of bottom-up proteomics, is not inert regarding this specific modification. In acidic conditions, FA can react with the


-amino group of lysine residues, generating artificial formylation . This chemical artifact is isobaric and chromatographically indistinguishable from biological formylation, leading to false-positive discoveries.
The Mechanism of Artifact Formation

The reaction is a nucleophilic attack by the lysine side chain on the carbonyl carbon of formic acid. While slow at room temperature, this accelerates under the high pressure and concentration conditions of an LC column or during sample reconstitution.

G Fig 1. Mechanism of Artificial Formylation during LC-MS Workflows. Lysine Lysine Residue (R-NH2) Transition Nucleophilic Attack (Acidic pH) Lysine->Transition FA Formic Acid (HCOOH) FA->Transition Artifact N6-Formyl-Lysine (Artifact, +28.01 Da) Transition->Artifact Dehydration (-H2O)

Validated Mobile Phase Alternatives

To eliminate artifacts, you must remove the source of the formyl group. Below are the three validated strategies to replace Formic Acid.

Comparative Performance Data
FeatureFormic Acid (FA) Acetic Acid (AA) Difluoroacetic Acid (DFA) Trifluoroacetic Acid (TFA)
Artifact Risk High (Generates Kfo)Zero (Safe)Zero (Safe)Zero (Safe)
Ionization Efficiency Standard (Reference)High (~2.5x vs FA)High (Comparable to FA)Low (Severe Suppression)
Peak Capacity GoodModerate (Broader peaks)Excellent (Sharp peaks)Excellent
Retention Shift ReferenceReduced (-0.7% ACN)IncreasedIncreased
Best Use Case General ProteomicsKfo Discovery Peptide Mapping / Quant UV-only / Intact Protein
Strategy A: The Sensitivity Choice (Acetic Acid)

Recommendation: Use 0.5% Acetic Acid (AA).[1] Acetic acid is a weaker acid than FA, meaning it does not donate protons as aggressively, nor does it act as a formyl donor.

  • Pros: It completely eliminates artificial formylation. Recent studies indicate it can actually increase peptide signal intensity by 2.2–2.5x compared to FA due to different gas-phase chemistries [1].

  • Cons: Chromatographic peaks may be slightly broader due to weaker ion pairing.

  • Protocol: Replace 0.1% FA with 0.5% AA in both Mobile Phase A and B.

Strategy B: The Chromatographic Choice (Difluoroacetic Acid)

Recommendation: Use 0.1% Difluoroacetic Acid (DFA). DFA is the "Goldilocks" acid. It is strong enough to provide sharp peaks (like TFA) but weak enough to avoid the massive signal suppression associated with TFA.

  • Pros: Excellent peak shape. It creates difluoroacetyl artifacts (+78 Da), which are mass-resolved from formyl-lysine (+28 Da), preventing interference [2].

  • Cons: More expensive than AA or FA.

Decision Matrix & Workflow

Use this logic tree to determine the correct mobile phase for your specific experiment.

DecisionTree Fig 2. Mobile Phase Selection Logic for Formyl-Lysine Analysis. Start Start: Kfo Analysis Goal Q1 Is Kfo the primary target analyte? Start->Q1 Q2 Is sample limited (High Sensitivity Needed)? Q1->Q2 Yes Sol_FA Use 0.1% Formic Acid (ONLY if validating against known standards) Q1->Sol_FA No (General Proteomics) Sol_AA Use 0.5% Acetic Acid (Max Sensitivity, No Artifacts) Q2->Sol_AA Yes (Low abundance) Sol_DFA Use 0.1% DFA (Best Peak Shape, Mass-Resolved Artifacts) Q2->Sol_DFA No (Complex mixture/Peptide Map)

Troubleshooting & FAQs

Q1: I switched to Acetic Acid, but my retention times shifted. Is this normal?

A: Yes. Acetic acid is less hydrophobic as an ion-pairing agent than Formic Acid. You will typically see a decrease in retention time (peptides elute earlier).

  • Fix: Lower the initial %B in your gradient by 1-2% or extend the shallow portion of the gradient to regain separation resolution.

Q2: Can I just use Ammonium Formate buffer instead?

A: Proceed with caution. While Ammonium Formate buffers the pH, it still contains the formate species. In the acidic environment required for reverse-phase binding (pH < 4), formate can protonate to formic acid, theoretically maintaining the risk of formylation. For absolute rigorous Kfo analysis, avoid all "form-" species entirely.

Q3: I see Kfo in my control samples even with Acetic Acid. Why?

A: The artifact likely occurred before the LC-MS run.

  • Check Digestion: Did you use Formic Acid to quench your trypsin digestion?

  • Check Reconstitution: Did you dissolve your peptides in 0.1% FA before loading?

  • Protocol Fix: Quench digestion with TFA (acidify to pH < 3) and reconstitute samples in 0.5% Acetic Acid.

Q4: How do I clean my system when switching from FA to AA?

Formic acid can linger in degassers and transfer lines.

  • Flush: Purge lines A and B with 100% Isopropanol for 10 minutes.

  • Passivate: Flush with new Mobile Phase A (0.5% AA) for at least 30 minutes at high flow rate.

  • Blank: Run two blank injections to equilibrate the column chemistry.

References

  • Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 2023. [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Application Notes, 2019. [Link]

  • N6-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 2015. [Link]

  • N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PNAS, 2006. [Link][2]

Sources

Navigating the Nuances of N6-formyllysine Analysis: A Technical Guide to Preserving Stability During Protein Digestion

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the post-translational modification (PTM) N6-formyllysine (fK). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and accurate quantification of N6-formyllysine residues throughout your protein digestion workflows. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower you to generate reliable and reproducible data.

N6-formyllysine, a modification implicated in various biological processes and diseases, presents unique analytical challenges.[1][2] Its stability during sample preparation, particularly enzymatic digestion, is a critical factor for accurate downstream mass spectrometry analysis. This guide is structured to address the most common issues encountered in the lab, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding N6-formyllysine stability.

Q1: How stable is the N6-formyllysine modification under typical protein digestion conditions?

A1: The N6-formyl group on lysine is chemically robust and generally stable under the conditions used for most common enzymatic digestion protocols. It is resistant to acidic conditions, such as those used for Boc-group deprotection in peptide synthesis, and basic conditions used for Fmoc-group removal.[3] One study has shown that N6-formyllysine is stable when incubated with 0.2 M sulfuric acid. Furthermore, this modification is not susceptible to removal by histone deacetylases (HDACs), which highlights its biological persistence.[4][5]

Q2: Can N6-formyllysine be artificially generated during sample preparation?

A2: Yes, this is a critical consideration. The primary source of artifactual N6-formylation is the presence of formaldehyde or formic acid in your reagents or introduced during sample handling.[6] Formaldehyde can react with the primary amine of lysine to form a Schiff base, which can be further oxidized to a stable formyl group. Formic acid, often present in solvents like acetonitrile, can also contribute to formylation. One study quantified the spontaneous conversion of lysine to N6-formyllysine at 0.03% in protein digests and 0.005% in pure run solvent, underscoring the importance of using high-purity reagents and minimizing exposure to potential contaminants.

Q3: Does the presence of N6-formyllysine affect the activity of proteases like trypsin?

A3: Yes, significantly. Trypsin, the most commonly used protease in proteomics, cleaves at the C-terminus of lysine and arginine residues. However, the presence of a formyl group on the epsilon-amino group of lysine hinders trypsin's ability to recognize and cleave at that site. Specifically, trypsin has been observed to cut only weakly at the N-terminal side of a formylated lysine residue.[7] This can lead to missed cleavages, resulting in longer peptides and potentially incomplete sequence coverage of your protein of interest. This is a crucial factor to consider when interpreting your mass spectrometry data.

Q4: Are there alternative proteases that are more effective for digesting proteins containing N6-formyllysine?

A4: While trypsin's activity is hindered, using a combination of proteases can improve digestion efficiency. For instance, Lys-C, which also cleaves at the C-terminus of lysine, can be used in conjunction with trypsin. Lys-C is more tolerant of denaturing conditions, which can help to unfold the protein and improve access to cleavage sites.[8] Other proteases with different specificities, such as Glu-C (cleaves at glutamic acid) or Asp-N (cleaves at aspartic acid), can be employed in parallel digestions to generate overlapping peptides and ensure complete sequence coverage, a strategy often referred to as "middle-down" proteomics.[9]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low sequence coverage around known or suspected lysine modification sites.

  • Question: I've identified my protein of interest, but the sequence coverage around the lysine residues I expect to be formylated is poor. What could be the cause?

  • Answer: This is a classic sign of trypsin being inhibited by the N6-formyllysine modification. The presence of the formyl group blocks the cleavage site, leading to missed cleavages and larger, potentially harder-to-detect peptides.

    • Troubleshooting Steps:

      • Re-evaluate your digestion strategy: If you are using only trypsin, consider a dual-enzyme approach. A combination of Trypsin and Lys-C can be more effective.[8]

      • Perform parallel digestions: Digest your protein with alternative proteases like Glu-C or Asp-N. This will generate different sets of peptides that can help you map the regions containing the formylated lysines.

      • Optimize your data analysis: When searching your mass spectrometry data, make sure to allow for a higher number of missed cleavages in your search parameters. This will enable the identification of the larger peptides resulting from the blocked cleavage sites.

Issue 2: Inconsistent quantification of N6-formyllysine across replicates.

  • Question: My quantitative data for N6-formyllysine is not reproducible between my experimental replicates. What could be causing this variability?

  • Answer: Inconsistent quantification is often due to uncontrolled artifactual formylation during sample preparation.

    • Troubleshooting Steps:

      • Audit your reagents: Ensure that all your buffers, solvents (especially acetonitrile), and other reagents are of the highest purity and are freshly prepared. Avoid using reagents that have been stored for long periods or exposed to air.

      • Standardize your workflow: Every step of your protocol, from cell lysis to the final desalting step, should be performed consistently across all samples. Pay close attention to incubation times and temperatures.

      • Implement a control: Include a control sample with a known amount of a non-formylated synthetic peptide containing a lysine residue. Any formylation detected on this peptide will be indicative of artifactual modification during your workflow.

      • Consider isotopic labeling: For definitive quantification and to distinguish between biological and artifactual formylation, consider using stable isotope labeling by amino acids in cell culture (SILAC) or isotopic labeling of your protein of interest.

Issue 3: Identification of N6-formyllysine on proteins where it is not expected.

  • Question: I am detecting N6-formyllysine on proteins that are not known to be formylated. Could this be a false positive?

  • Answer: While it's possible you've made a novel discovery, it is more likely that you are observing artifactual formylation.

    • Troubleshooting Steps:

      • Review your entire sample preparation workflow for sources of aldehydes and acids. As mentioned previously, formaldehyde and formic acid are the main culprits.

      • Minimize sample handling time: The longer your samples are processed, the greater the opportunity for artifactual modifications to occur.

      • Perform a blank run: Analyze a sample that has gone through the entire preparation workflow but without any protein. This will help you identify any contaminating species that might be interfering with your analysis.

Recommended Protocols for Preserving N6-formyllysine Stability

To ensure the integrity of N6-formyllysine residues, a carefully controlled digestion protocol is paramount. Here are two recommended protocols, one a standard trypsin digest with precautions, and the other a dual-enzyme approach for improved coverage.

Protocol 1: Standard In-Solution Trypsin Digestion with Enhanced Stability Measures

This protocol is suitable for routine analysis but incorporates steps to minimize artifactual formylation.

Materials:

  • Protein sample in a compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) solution (100 mM in water)

  • Iodoacetamide (IAA) solution (200 mM in water)

  • Trypsin, sequencing grade (e.g., Promega V5111)

  • Formic acid, LC-MS grade

  • High-purity water and acetonitrile

Procedure:

  • Reduction: To 50 µg of protein in 50 µL of buffer, add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for 12-16 hours.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Dual-Enzyme (Trypsin/Lys-C) Digestion for Enhanced Sequence Coverage

This protocol is recommended when dealing with proteins known to have low trypsin cleavage efficiency or when maximal sequence coverage is desired.

Materials:

  • Same as Protocol 1, with the addition of Lys-C, Mass Spec Grade (e.g., Promega VA1170)

Procedure:

  • Reduction and Alkylation: Follow steps 1 and 2 from Protocol 1.

  • Initial Digestion with Lys-C: Add Lys-C at a 1:100 (enzyme:protein) ratio. Incubate at 37°C for 4 hours.

  • Secondary Digestion with Trypsin: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for an additional 8-12 hours.

  • Quenching and Desalting: Follow steps 4 and 5 from Protocol 1.

Data Interpretation and Visualization

The following table summarizes key parameters to consider during your protein digestion and their potential impact on N6-formyllysine stability.

ParameterRecommended ConditionRationalePotential Issues if Deviated
pH 7.5 - 8.5Optimal for trypsin and Lys-C activity. The N-formyl group is stable in this range.Lower pH can reduce enzyme efficiency; very high pH (>9) can promote other side reactions.
Temperature 37°CStandard temperature for optimal enzyme activity.Higher temperatures can increase the rate of non-enzymatic modifications and potentially degrade the protein.
Digestion Time 12-16 hours (Trypsin)Allows for complete digestion of most proteins.Shorter times may result in incomplete digestion; longer times increase the risk of artifactual modifications.
Enzyme:Protein Ratio 1:50 to 1:100Ensures efficient digestion without excessive autolysis of the protease.Too little enzyme leads to incomplete digestion; too much can increase background noise.
Reagent Purity High-purity, LC-MS gradeMinimizes the introduction of contaminants that can cause artifactual formylation.Lower purity reagents can be a significant source of formaldehyde and formic acid.

To visualize the recommended workflow for preserving N6-formyllysine stability, the following diagram outlines the key decision points and steps.

N6_formyllysine_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Downstream Analysis start Protein Sample reduction Reduction (DTT) start->reduction alkylation Alkylation (IAA) reduction->alkylation decision High Sequence Coverage Needed? alkylation->decision trypsin Trypsin Digest (12-16h, 37°C) decision->trypsin No lysC_trypsin Lys-C (4h) then Trypsin (8-12h) decision->lysC_trypsin Yes quenching Quench (Formic Acid) trypsin->quenching lysC_trypsin->quenching desalting C18 Desalting quenching->desalting lcms LC-MS/MS Analysis desalting->lcms

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Technical Support Center: Removing Contaminant Signals in Formyl-Lysine LC-MS Chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The analysis of Nε-formyl-lysine (fLys), a post-translational modification (PTM) implicated in various physiological and pathological processes, presents a significant analytical challenge.[1][2] Its detection by liquid chromatography-mass spectrometry (LC-MS) is often hampered by the presence of contaminant signals that can obscure the analyte of interest, leading to inaccurate quantification and misinterpretation of data. This guide provides a comprehensive resource for identifying and eliminating these confounding signals, ensuring the integrity and reliability of your formyl-lysine research.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during formyl-lysine LC-MS analysis in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I'm seeing a forest of peaks in my chromatogram that don't correspond to my target analyte. What are they and where are they coming from?

A1: The presence of numerous unexpected peaks is a classic sign of contamination. These signals can originate from a multitude of sources throughout your experimental workflow.[3][4] The most common culprits include:

  • Plasticizers: Phthalates and other plasticizers are ubiquitous in laboratory consumables such as pipette tips, microcentrifuge tubes, and solvent bottle caps.[3][5][6] These compounds can leach into your samples and solvents, appearing as prominent peaks in your chromatogram.

  • Keratin: As one of the most common protein contaminants, keratin from skin, hair, and dust is easily introduced into samples.[7][8][9][10] Its presence is a frequent source of frustration in proteomics and PTM analysis.

  • Solvents and Reagents: Impurities in solvents, even those of high grade, can contribute to background noise and discrete contaminant peaks.[11][12][13] Additionally, reagents used in sample preparation, such as detergents or buffers, can be a source of contamination.[3][5]

  • Carryover: Residual analyte from a previous injection can elute in a subsequent run, appearing as a "ghost peak."[14][15][16] This is particularly problematic with sticky or highly concentrated analytes.

To diagnose the source, a systematic approach is necessary.

Diagnostic Workflow for Contamination Source Identification

A Unexpected Peaks Observed B Run a Blank Injection (Solvent Only) A->B C Peaks Still Present? B->C D Source is likely LC system or solvents C->D Yes E Source is likely sample or sample prep C->E No F Systematically Replace Components: - Fresh Mobile Phase - New Solvent Lines - Clean Injector Port D->F G Review Sample Preparation: - Use low-binding, certified clean tubes - Wear powder-free nitrile gloves - Prepare samples in a clean environment E->G H Problem Resolved F->H G->H

Caption: A decision tree to systematically identify the source of contamination.

Q2: My formyl-lysine peak is present, but the signal-to-noise ratio is very poor. What's causing this and how can I improve it?

A2: A low signal-to-noise ratio is often indicative of ion suppression. This phenomenon occurs when co-eluting compounds in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, thereby reducing its signal intensity.[17][18][19][20]

Causality: The electrospray ionization (ESI) process relies on the efficient transfer of charge to the analyte molecules in the sprayed droplets. When other highly concentrated or easily ionizable species are present, they can compete for this charge, suppressing the signal of the analyte of interest.[19]

Solutions to Mitigate Ion Suppression:

  • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the formyl-lysine from the interfering matrix components.

    • Optimize the Gradient: A shallower gradient can improve the resolution between your analyte and co-eluting contaminants.

    • Consider a Different Column Chemistry: If you are using a standard C18 column, switching to one with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) may provide the necessary selectivity to resolve the interference.

  • Enhance Sample Cleanup: A more rigorous sample preparation protocol can remove many of the matrix components that cause ion suppression.

    • Solid-Phase Extraction (SPE): This is a powerful technique for removing salts, lipids, and other interfering substances.[21] A well-chosen SPE sorbent can selectively retain the formyl-lysine containing peptides while allowing contaminants to pass through.

    • Protein Precipitation: While a simpler method, protein precipitation with acetonitrile or methanol can effectively remove the bulk of proteins from the sample, which can be a source of ion suppression.

  • Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal.[22]

Q3: I'm observing a peak with the same mass-to-charge ratio (m/z) as my formylated peptide, but it appears at a different retention time. Is this an isomer?

A3: While the presence of isomers is possible, it is also crucial to consider the possibility of artifactual formylation. Formylation of lysine residues can occur spontaneously during sample preparation, particularly in the presence of formic acid or formaldehyde.[23][24]

Mechanistic Insight: Formic acid, a common mobile phase additive, can be a source of formyl groups, especially at elevated temperatures or over long storage periods. Similarly, formaldehyde, which can be present as a contaminant in some reagents, readily reacts with the primary amine of lysine.[25]

Strategies to Differentiate and Minimize Artifactual Formylation:

  • Isotope Labeling: The definitive way to confirm the biological origin of the formylation is through stable isotope labeling by amino acids in cell culture (SILAC) or by using a labeled formyl donor in your biological system.

  • Control Experiments: Prepare a sample of the corresponding unmodified peptide and subject it to the same sample preparation workflow. The appearance of a formylated version of this peptide will confirm that the modification is occurring artifactually.

  • Minimize Exposure to Formic Acid:

    • Prepare fresh mobile phases daily.

    • Avoid prolonged storage of samples in formic acid-containing solutions.

    • Consider using an alternative acidifying agent, such as acetic acid, although its impact on chromatography and ionization should be evaluated.

  • Use High-Purity Reagents: Ensure that all solvents and reagents are of the highest purity to minimize the presence of formaldehyde and other reactive species.[12]

Frequently Asked Questions (FAQs)

What are the most common m/z values for plasticizer contaminants?

A table of common plasticizers and their corresponding m/z values is provided below. Note that these can appear as protonated molecules [M+H]+, sodium adducts [M+Na]+, or other adducts.

Contaminant NameCommon AbbreviationMolecular Weight ( g/mol )Common Adducts [M+H]+
Dibutyl phthalateDBP278.34279.1596
Di(2-ethylhexyl) phthalateDEHP390.56391.2848
Butyl benzyl phthalateBBP312.36313.1439
Diisononyl phthalateDINP418.61419.3161
Diisodecyl phthalateDIDP446.66447.3474

This table is not exhaustive, and the observed m/z may vary depending on the adduct formed.

How can I prevent keratin contamination in my samples?

Preventing keratin contamination requires meticulous laboratory practice.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and consider using a hairnet and face mask, especially when working with open sample tubes.[6][8][9][10]

  • Clean Work Environment: Whenever possible, perform sample preparation steps in a laminar flow hood or a designated clean area.[7][8][9] Regularly wipe down benchtops and equipment with ethanol or methanol.[8]

  • Dedicated Reagents and Consumables: Use fresh, high-purity solvents and reagents.[12][13] Aliquot reagents into smaller, single-use volumes to avoid contaminating stock solutions. Use certified low-binding microcentrifuge tubes and pipette tips.

  • Proper Handling Techniques: Keep sample tubes capped whenever possible.[7] Avoid touching any surface that will come into contact with the sample.

What is the best way to clean my LC system to remove contaminants?

A systematic cleaning procedure is essential for maintaining a clean LC-MS system.[5]

Step-by-Step LC System Flushing Protocol
  • Disconnect the Column: Always remove the analytical column before flushing the system to avoid damaging it.

  • Flush with a Series of Solvents: Sequentially flush the system with a series of solvents of decreasing and then increasing polarity. A common and effective sequence is:

    • Isopropanol (IPA): Excellent for removing a wide range of organic contaminants. Flush for at least 30 minutes.

    • Methanol (MeOH): Flush for 15-20 minutes.

    • Water (LC-MS grade): Flush for 15-20 minutes.

    • Methanol (MeOH): Flush for 15-20 minutes.

    • Isopropanol (IPA): Flush for 15-20 minutes.

    • Your Initial Mobile Phase Conditions: Equilibrate the system with your starting mobile phase before reinstalling the column.

  • Injector Cleaning: Pay special attention to the autosampler needle and injection port, as these are common sites of carryover.[5][15] Most modern HPLCs have a built-in needle wash function; ensure the wash solvent is appropriate and fresh.

Can my mobile phase be a source of contamination?

Absolutely. The mobile phase is in constant contact with your LC system and can be a significant source of contamination.[11][13]

  • Solvent Purity: Always use LC-MS grade solvents and water.[12][13]

  • Glassware: Use dedicated, thoroughly cleaned glassware for preparing mobile phases.[6] Avoid washing with detergents, as residues can be difficult to remove and will appear in your chromatograms.[11][13] A final rinse with a high-purity organic solvent is recommended.[6]

  • Bacterial Growth: Aqueous mobile phases are susceptible to microbial growth, which can introduce a host of contaminants.[6][13] It is best practice to prepare fresh aqueous mobile phases daily and not to store them for extended periods.[13]

  • Bottle Caps and Tubing: Plastic bottle caps and tubing can be a source of leachable contaminants.[6] Use caps with inert liners (e.g., PTFE) and consider using PEEK or stainless steel tubing where appropriate.

By understanding the potential sources of contamination and implementing these troubleshooting and preventative strategies, you can significantly improve the quality and reliability of your formyl-lysine LC-MS data.

References

  • University of Cambridge. (n.d.). Common Contaminants in Proteomics Mass Spectrometry Experiments. Retrieved from [Link]

  • University of North Carolina School of Medicine. (n.d.). Avoiding Keratin Contamination. Retrieved from [Link]

  • University of Leicester. (n.d.). Minimizing Contamination in Mass Spectrometry and Proteomic Experiments. Retrieved from [Link]

  • Stoll, D. R. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Lu, K., et al. (2016). Using lysine adducts of human serum albumin to investigate the disposition of exogenous formaldehyde in human blood. Toxicology Letters, 261, 36-44. Retrieved from [Link]

  • Zhang, B., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. In Lysine. IntechOpen. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from [Link]

  • Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Cheng, J., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2054-2063. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Wisniewski, J. R., et al. (2011). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 39(11), 4756-4764. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Why Are There So Many Keratins in My Mass Spectrometry Results? Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Furey, A., & Moriarty, M. (2013, November 1). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Gao, Y., et al. (2020). Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 34(S3), e8709. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Restek Corporation. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Lu, K., et al. (2017). Using lysine adducts of human serum albumin to investigate the disposition of exogenous formaldehyde in human blood. Toxicology Letters, 261, 36-44. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Proteomes, 5(2), 11. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Eyers, C. E., et al. (2011). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. Proteomics, 11(21), 4267-4270. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: Formyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

As researchers quantifying oxidative stress biomarkers or post-translational modifications (PTMs), handling Formyl-L-lysine (CAS: 2212-29-5 or derivatives like 2483-47-8) presents a unique operational challenge. While the acute toxicity of this modified amino acid is generally classified as low under GHS standards, the integrity of your data is highly volatile.

This protocol adopts a Dual-Protection Strategy :

  • Operator Safety: Protection against inhalation of fine particulates and potential sensitization.

  • Sample Integrity: Absolute prevention of keratin, skin oils, and exogenous protease contamination, which can catastrophically skew mass spectrometry (MS) and HPLC downstream analyses.

Core Directive: Treat this substance as a "High-Value, High-Sensitivity" reagent. Your PPE is not just a shield; it is a component of your experimental control.

Risk Profile & Hazard Identification

Before donning PPE, understand the physicochemical risks.

ParameterCharacteristicOperational Implication
Physical State Fine Crystalline PowderHigh potential for aerosolization during weighing.
Toxicity (GHS) Not Classified / CautionTreat as a potential irritant (Skin/Eye/Respiratory). Precautionary Principle applies.
Stability HygroscopicMoisture absorption degrades purity; requires desiccated storage (-20°C).
Reactivity Sensitive to HydrolysisAvoid strong acids/bases during immediate solubilization unless specified.

Expert Insight: "Formyl" adducts can be labile. Inhalation of the dust not only poses a respiratory irritant risk but introduces biological material (mucosal enzymes) to the sample if you sneeze or exhale forcefully near an open vial.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling fine organic metabolites.

A. The Barrier System (Body & Skin)
  • Gloves: Nitrile (Minimum 0.11 mm thickness) .

    • Why: Latex proteins are a contaminant source for proteomic workflows. Nitrile offers superior chemical resistance to the organic solvents (e.g., Methanol/Acetonitrile) often used to reconstitute this compound.

    • Protocol: Double-glove technique recommended during weighing. Outer glove is removed immediately if powder contact occurs.

  • Lab Coat: High-neck, cuffed synthetic blend (e.g., Tyvek® or tight-weave cotton).

    • Why: Prevents skin cell shedding (keratin) from falling into the sample.

B. Respiratory & Ocular Protection[1][2][3]
  • Respiratory: N95 Filtering Facepiece (minimum) or P100 if handling >1g quantities outside a fume hood.

    • Why: Prevents inhalation of fine particulates.

  • Eyes: ANSI Z87.1 / EN 166 Safety Glasses with side shields.

    • Why: Protects against projectile crystals during spatula manipulation and splashes during solvation.

C. PPE Selection Logic (Visualized)

PPE_Decision_Matrix Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Aqueous / Solvent Solution State->Liquid Quantity Quantity > 10 mg? Solid->Quantity Solvent Solvent Type? Liquid->Solvent HighExp REQUIRED: 1. Fume Hood / Biosafety Cabinet 2. N95 Respirator 3. Double Nitrile Gloves Quantity->HighExp Yes LowExp REQUIRED: 1. Draft Shield 2. Single Nitrile Gloves 3. Safety Glasses Quantity->LowExp No Organic Organic (MeOH/ACN) Solvent->Organic Aqueous Buffer / Water Solvent->Aqueous OrgPPE REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Nitrile Gloves (0.11mm) Organic->OrgPPE AqPPE REQUIRED: 1. Standard Bench 2. Safety Glasses 3. Nitrile Gloves Aqueous->AqPPE

Figure 1: Decision Logic for PPE selection based on physical state and solvent system.

Operational Workflow: Step-by-Step

This workflow integrates safety with Good Laboratory Practice (GLP).

Phase 1: Preparation
  • Environment: Ensure the balance area is free of vibration and static. Use an ionizing fan if available to prevent the powder from "jumping" (static charge is common with amino acid derivatives).

  • Decontamination: Wipe down the workspace with 70% Ethanol to remove surface contaminants.

Phase 2: Weighing & Solubilization
  • Retrieval: Remove vial from -20°C storage. Allow to equilibrate to room temperature (approx. 20 mins) before opening.

    • Causality: Opening a cold vial introduces condensation, which hydrolyzes the formyl group and clumps the powder.

  • Weighing:

    • Open vial inside a fume hood or draft-shielded balance.

    • Use a single-use antistatic weighing boat .

    • Technique: Do not return excess powder to the stock vial. Discard it to prevent cross-contamination.

  • Solubilization:

    • Add solvent (typically dilute acid or buffer) slowly down the side of the vessel to avoid aerosolizing the powder.

    • Vortex with cap tightly sealed.

Phase 3: Disposal[2][4]
  • Solid Waste: Dispose of contaminated weighing boats and gloves in Hazardous Chemical Solid Waste (RCRA regulated).

  • Liquid Waste: Aqueous solutions can often be neutralized, but best practice dictates disposal in Chemical Waste streams to avoid regulatory non-compliance regarding "unknown" metabolites.

  • Sharps: Any glass pipettes used must go to Sharps containers immediately.

Emergency Response

IncidentImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 minutes.Check SDS for sensitization warnings; monitor for redness.
Eye Contact Flush with eyewash station for 15 minutes (hold eyelids open).Seek medical evaluation if irritation persists.[1]
Inhalation Move to fresh air immediately.Report incident to EHS; review ventilation controls.
Spill (Powder) Cover with wet paper towel to prevent dust. Wipe up.[1][2]Clean area with 70% EtOH. Dispose of waste as chemical hazard.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Appendix G - Safety). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.